molecular formula C12H9N3O3 B187611 3-nitro-N-pyridin-2-ylbenzamide CAS No. 85367-01-7

3-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B187611
CAS No.: 85367-01-7
M. Wt: 243.22 g/mol
InChI Key: YSNFSBABFQPALZ-UHFFFAOYSA-N
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Description

3-Nitro-N-pyridin-2-ylbenzamide is a chemical compound provided for Research Use Only, strictly for laboratory research and manufacturing applications, not for diagnostic or therapeutic use. Compounds featuring the N-pyridin-2-yl-benzamide scaffold are of significant interest in medicinal chemistry. This structural motif is a key intermediate in the synthesis of more complex molecules, such as Dabigatran-related substances . Furthermore, derivatives of N-pyridin-2-yl-benzamide have been specifically designed and synthesized as quorum sensing inhibitors (QSIs) . Research indicates that such derivatives can exhibit optimal anti-biofilm properties against pathogens like Pseudomonas aeruginosa and Bacillus subtilis , functioning by inhibiting targets such as the LasR protein . In another research context, closely related N-pyridyl benzamides have been identified as potent openers of KCNQ2/Q3 potassium channels , which are relevant targets for conditions like epilepsy and pain . The synthesis of N-pyridin-2-yl-benzamide structures can be achieved through catalytic methods, such as Fe 2 Ni-BDC bimetallic metal-organic frameworks, demonstrating efficient routes for researchers . This compound serves as a valuable building block for chemical synthesis and a precursor for developing novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-6-1-2-7-13-11)9-4-3-5-10(8-9)15(17)18/h1-8H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFSBABFQPALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350242
Record name 3-nitro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85367-01-7
Record name 3-nitro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Nitro-N-(pyridin-2-yl)benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of 3-nitro-N-(pyridin-2-yl)benzamide (CAS: 85367-01-7), a critical intermediate in the synthesis of small-molecule receptor tyrosine kinase (RTK) inhibitors. Designed for drug development professionals and synthetic chemists, this guide details the compound's physicochemical properties, rigorously validates its synthetic pathways, and explores its downstream pharmacological applications in targeting c-Met and Tie-2 signaling cascades.

Chemical Identity & Structural Elucidation

3-nitro-N-(pyridin-2-yl)benzamide is a bi-aromatic compound characterized by a central amide linker bridging a 3-nitrophenyl ring and a 2-aminopyridine moiety. This structural motif is highly valued in medicinal chemistry. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, while the nitro group provides a robust synthetic handle for further functionalization into diverse inhibitor libraries[1].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics ().

Table 1: Physicochemical Properties of 3-nitro-N-(pyridin-2-yl)benzamide

PropertyValue
Chemical Name 3-nitro-N-(pyridin-2-yl)benzamide
CAS Number 85367-01-7
Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
Topological Polar Surface Area (TPSA) 87.8 Ų
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 4 (Nitro O x2, Amide O, Pyridine N)
Rotatable Bonds 2
Estimated logP 1.8 - 2.2

Synthetic Methodology & Reaction Mechanisms

The synthesis of 3-nitro-N-(pyridin-2-yl)benzamide and its subsequent reduction to an active amino-precursor relies on highly efficient, self-validating protocols. The methodology described below is adapted from established pharmaceutical patents for kinase inhibitors ()[2].

Amide Coupling via Nucleophilic Acyl Substitution

Causality & Mechanism: The reaction proceeds via the nucleophilic attack of the exocyclic amine of 2-aminopyridine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. DIPEA is specifically chosen over less sterically hindered bases (like triethylamine) to scavenge the HCl byproduct without competing as a nucleophile, thereby preventing the protonation of 2-aminopyridine and driving the equilibrium forward.

Protocol:

  • Initiation: Dissolve 3-nitrobenzoyl chloride (1.0 eq, e.g., 0.005 mol) in anhydrous dichloromethane (DCM) (10 mL) under an inert argon or nitrogen atmosphere to prevent hydrolysis of the acid chloride.

  • Reagent Addition: Sequentially add 2-aminopyridine (2.0 eq) and DIPEA (2.0 eq). The excess amine and base ensure complete conversion.

  • Propagation: Stir the reaction mixture at room temperature for 48 hours. Self-Validation: The reaction progress must be monitored via TLC (Thin Layer Chromatography) or LC-MS until the complete consumption of the acid chloride is confirmed.

  • Isolation: Purify the intermediate via silica gel column chromatography using a gradient of 0 to 100% ethyl acetate in hexane to yield pure 3-nitro-N-(pyridin-2-yl)benzamide.

Catalytic Hydrogenation of the Nitro Group

Causality & Mechanism: To generate the versatile 3-amino-N-(pyridin-2-yl)benzamide precursor, the nitro group must be reduced. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid harsh conditions that might cleave the amide bond. Acetic acid is added as a co-solvent to protonate reactive intermediates, suppressing the formation of unwanted hydroxylamine or azo dimers.

Protocol:

  • Preparation: Dissolve 3-nitro-N-(pyridin-2-yl)benzamide (2.69 mmol) in a mixture of ethanol (50 mL) and acetic acid (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) under an inert atmosphere. Expert Tip: Pd/C is highly pyrophoric when dry; always wet the catalyst or add it under a strict inert blanket.

  • Reduction: Exchange the atmosphere with hydrogen gas (via a balloon) and stir for 24 hours at room temperature.

  • Workup: Filter the reaction mixture through a pad of Celite®. This step is critical to safely remove the fine palladium particulates without clogging the filter paper or risking spontaneous ignition.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica column chromatography to isolate the amino derivative.

Synthesis A 3-Nitrobenzoyl Chloride + 2-Aminopyridine B DIPEA, DCM Stir 48h, RT A->B C 3-Nitro-N-(pyridin-2-yl)benzamide (CAS: 85367-01-7) B->C D H2, 10% Pd/C EtOH/AcOH, 24h, RT C->D E 3-Amino-N-(pyridin-2-yl)benzamide (Kinase Inhibitor Precursor) D->E

Synthetic workflow for 3-nitro-N-(pyridin-2-yl)benzamide and its reduction to the amino derivative.

Pharmacological Relevance & Biological Applications

The reduced derivative of 3-nitro-N-(pyridin-2-yl)benzamide is a privileged scaffold in the design of inhibitors targeting receptor tyrosine kinases (RTKs) ()[3].

c-Met and Tie-2 Inhibition

Dysregulation of RTKs such as c-Met (Hepatocyte Growth Factor Receptor) and Tie-2 is a hallmark of tumor angiogenesis and metastasis.

  • c-Met Pathway: HGF binds to c-Met, triggering autophosphorylation and activating downstream cascades like PI3K/AKT and RAS/MAPK. Inhibitors derived from the 3-amino-N-(pyridin-2-yl)benzamide scaffold competitively bind to the ATP pocket of c-Met, halting this cascade[2].

  • Tie-2 Pathway: Tie-2, stimulated by Angiopoietin-1 (Ang1), maintains vascular integrity. In pathological states, inhibiting Tie-2 or modulating its axis can starve tumors of their blood supply and suppress inflammatory responses[3].

Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK STAT STAT3 Pathway (Invasion/Metastasis) cMet->STAT Inhibitor Benzamide-derived Kinase Inhibitor Inhibitor->cMet Blocks Autophosphorylation

Inhibition of the HGF/c-Met signaling pathway by benzamide-derived kinase inhibitors.

Conclusion

3-nitro-N-(pyridin-2-yl)benzamide is far more than a simple chemical building block; it is a strategically designed intermediate that bridges fundamental organic synthesis with advanced targeted therapeutics. By mastering its physicochemical properties and optimizing its synthetic workflows—particularly the nuanced use of non-nucleophilic bases and controlled catalytic hydrogenations—researchers can reliably generate libraries of potent kinase inhibitors to combat oncology and inflammatory diseases.

References

  • Title: WO2005070891A2 - Compounds and methods of use Source: Google Patents URL
  • Title: WO2006044823A2 - Heteroaryl-substituted alkyne compounds and method of use Source: Google Patents URL

Sources

An In-depth Technical Guide on the Biological Activity of 3-nitro-N-pyridin-2-ylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Proven Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The N-pyridin-2-ylbenzamide backbone represents a confluence of two such privileged structures: the benzamide and the pyridine ring. The benzamide moiety is a common feature in a multitude of approved drugs, valued for its ability to form key hydrogen bonds with biological targets.[1] The pyridine ring, a bioisostere of benzene, enhances solubility and provides an additional site for hydrogen bonding, often leading to improved pharmacokinetic profiles.[2][3] The introduction of a nitro group, particularly at the 3-position of the benzamide ring, is a deliberate chemical modification intended to modulate the electronic properties and biological activity of the parent molecule. The strong electron-withdrawing nature of the nitro group can significantly alter molecular interactions and is known to be a key feature in compounds with antimicrobial and anticancer properties.[4][5]

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and proposed mechanisms of action of 3-nitro-N-pyridin-2-ylbenzamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The methodologies and insights presented herein are synthesized from established principles and findings in the broader field of medicinal chemistry, providing a solid foundation for the exploration of this promising class of compounds.

Synthesis and Characterization

The synthesis of 3-nitro-N-pyridin-2-ylbenzamide derivatives is typically achieved through a straightforward amidation reaction. A common and effective method involves the coupling of 3-nitrobenzoyl chloride with 2-aminopyridine. The use of a base, such as pyridine or triethylamine, is often employed to scavenge the hydrochloric acid byproduct.[6][7] More contemporary approaches may utilize heterogeneous catalysts, such as bimetallic metal-organic frameworks, to promote the reaction under milder conditions and facilitate catalyst recovery.[8]

General Synthetic Protocol

A representative synthetic procedure is outlined below. This protocol is a robust starting point and can be optimized for specific derivatives.

Step 1: Preparation of 3-nitrobenzoyl chloride

  • To a round-bottom flask, add 3-nitrobenzoic acid.

  • Add thionyl chloride in excess (typically 2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve 2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-nitro-N-pyridin-2-ylbenzamide derivative.

Characterization

The structure of the synthesized compounds should be unequivocally confirmed using a suite of spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR: To identify characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.

  • LC-MS: To confirm the molecular weight of the final product.[1]

G cluster_synthesis Synthetic Pathway 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride 2-Aminopyridine 2-Aminopyridine 3-Nitro-N-pyridin-2-ylbenzamide 3-Nitro-N-pyridin-2-ylbenzamide

Potential Biological Activities and In Vitro Evaluation

Based on the activities of structurally related compounds, 3-nitro-N-pyridin-2-ylbenzamide derivatives are predicted to exhibit a range of biological effects, most notably antimicrobial and anticancer activities.

Antimicrobial Activity

Benzamide and pyridine derivatives have been extensively studied for their antimicrobial properties.[1][9] The presence of a nitro group can further enhance this activity. For instance, nitro-substituted nicotinic acid derivatives have shown antimicrobial activity comparable to standard drugs like fluconazole and norfloxacin.[10] It is hypothesized that the nitro group can undergo bioreduction within microbial cells to form radical species that are toxic to the microorganism.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a standard antibiotic control (e.g., ciprofloxacin, fluconazole).

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of benzamide and pyridine derivatives is well-documented.[2][3] Several studies have highlighted that the introduction of a nitro group can enhance cytotoxicity against various cancer cell lines.[5][11] For instance, nitro-containing N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated significant inhibitory activity against the HT29 colorectal cancer cell line.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12][13]

G cluster_workflow In Vitro Screening Workflow Synthesized Compound Synthesized Compound Stock Solution Stock Solution Serial Dilutions Serial Dilutions Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Anticancer Assay (MTT) Anticancer Assay (MTT) Data Analysis Data Analysis

Proposed Mechanism of Action

The biological activity of 3-nitro-N-pyridin-2-ylbenzamide derivatives is likely multifactorial, stemming from the interplay of the different structural components.

  • Inhibition of Key Enzymes: Benzamide derivatives are known to inhibit a variety of enzymes. For example, some act as PARP inhibitors, while others target histone deacetylases (HDACs).[13]

  • DNA Intercalation/Binding: The planar aromatic structure of these compounds may allow for intercalation into DNA, disrupting replication and transcription. Some N-phenylbenzamide derivatives are known to be DNA minor groove binders.[14]

  • Generation of Reactive Nitrogen Species: A key proposed mechanism for nitroaromatic compounds, particularly in antimicrobial and some anticancer contexts, is the enzymatic reduction of the nitro group within the target cell. This process can generate cytotoxic reactive nitrogen species, leading to oxidative stress and cell death.[4]

  • Receptor Tyrosine Kinase Inhibition: Pyridine-containing compounds have been identified as inhibitors of receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival.[15]

G cluster_moa Proposed Mechanism of Action Compound Compound Nitroreductase Nitroreductase Reactive Nitrogen Species Reactive Nitrogen Species Oxidative Stress Oxidative Stress Cell Death Cell Death

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on 3-nitro-N-pyridin-2-ylbenzamide derivatives is yet to be published, several insights can be gleaned from related compound series:

  • Position of the Nitro Group: The position of the nitro group on the benzamide ring is critical. Studies on other nitrobenzamides have shown that the position can significantly affect activity, with the meta-position often being favorable for certain biological targets.[5]

  • Substituents on the Pyridine Ring: The addition of substituents to the pyridine ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets and its pharmacokinetic properties.

  • Amide Linker: The amide bond is crucial for establishing hydrogen bonding interactions with target proteins. Modifications to this linker are generally not well-tolerated without a significant loss of activity.

Data Presentation

For a systematic study, a series of derivatives should be synthesized and evaluated. The results should be presented in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Illustrative In Vitro Anticancer Activity Data (IC₅₀ in µM)

Compound IDR¹ on PyridineMCF-7 (Breast)A549 (Lung)HT29 (Colon)
1a H12.515.28.9
1b 4-CH₃10.813.17.5
1c 5-Cl9.211.56.8
Doxorubicin -0.81.21.0

This table is for illustrative purposes only.

Table 2: Illustrative In Vitro Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR¹ on PyridineS. aureusE. coliC. albicans
1a H163232
1b 4-CH₃81616
1c 5-Cl4816
Ciprofloxacin -10.5-
Fluconazole ---2

This table is for illustrative purposes only.

Conclusion and Future Directions

The 3-nitro-N-pyridin-2-ylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The convergence of the benzamide, pyridine, and nitro functionalities suggests a high potential for significant biological activity, particularly in the antimicrobial and anticancer arenas. The synthetic accessibility of these compounds allows for the rapid generation of a library of derivatives for comprehensive SAR studies.

Future research should focus on:

  • Synthesis and screening of a diverse library of derivatives to establish a robust SAR.

  • In vivo studies of the most potent and selective compounds in relevant animal models.

  • Detailed mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics.

By systematically exploring the chemical space around this core structure, it is anticipated that novel and effective drug candidates can be identified.

References

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC. (n.d.).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13).
  • Progress on 3-Nitropropionic Acid Derivatives - MDPI. (2025, July 24).
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (2023, September 20).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - Dove Medical Press. (2016, May 26).
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. (2025, September 2).
  • activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - CORE. (2020, January 16).
  • Antimicrobial Activity of Naphthyridine Derivatives - PMC. (n.d.).
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1).
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30).
  • (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity - ResearchGate. (2024, October 30).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11).
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18).
  • 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed. (n.d.).

Sources

3-nitro-N-pyridin-2-ylbenzamide mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-nitro-N-pyridin-2-ylbenzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the in vitro mechanism of action of the novel compound, 3-nitro-N-pyridin-2-ylbenzamide. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a nitrobenzamide core linked to a pyridinyl group—suggest several plausible biological activities based on extensive research into analogous compounds.

This document moves beyond a standard protocol, offering a strategic, multi-pronged approach to mechanistic investigation. We will explore potential cellular targets and pathways, detail robust experimental workflows to test these hypotheses, and provide insights into the interpretation of the resulting data. Our methodology is grounded in established scientific principles to ensure the generation of reliable and reproducible findings.

The chemical structure of 3-nitro-N-pyridin-2-ylbenzamide is a composite of functionalities known to interact with various biological targets. The nitrobenzamide moiety is frequently associated with anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The N-pyridin-2-yl group, on the other hand, is present in molecules that modulate enzyme activity and signaling pathways.[3][4] Based on this, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Anti-inflammatory Activity through Modulation of Inflammatory Pathways. Many nitrobenzamide derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[5][6]

  • Hypothesis 2: Antiproliferative Activity in Cancer Cells. The disruption of cellular proliferation is a hallmark of many nitro-containing compounds, potentially through mechanisms like tubulin polymerization inhibition or cell cycle arrest.[1]

  • Hypothesis 3: Antimicrobial or Antiparasitic Activity. The structural similarity to known antimicrobial and antiparasitic agents suggests that 3-nitro-N-pyridin-2-ylbenzamide may target pathways essential for the survival of pathogens.[7][8][9]

  • Hypothesis 4: Modulation of Specific Enzyme or Receptor Activity. The pyridinyl moiety is a common feature in allosteric modulators and enzyme activators, such as those targeting glucokinase or metabotropic glutamate receptors.[3][10]

The following sections will detail the experimental workflows designed to systematically investigate each of these hypotheses.

Experimental Workflow for Investigating Anti-inflammatory Potential

A primary indicator of anti-inflammatory activity is the suppression of nitric oxide (NO) production in macrophages, a key event in the inflammatory cascade.

Nitric Oxide Production Assay in Macrophages

This assay will determine the inhibitory capacity of 3-nitro-N-pyridin-2-ylbenzamide on lipopolysaccharide (LPS)-induced NO production in a macrophage cell line (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 3-nitro-N-pyridin-2-ylbenzamide (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value for the inhibition of NO production.

Cytokine Expression Analysis

To further probe the anti-inflammatory mechanism, the effect of the compound on the expression of pro-inflammatory cytokines such as TNF-α and IL-1β can be quantified using ELISA.

Protocol:

  • Follow steps 1-5 from the Nitric Oxide Production Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Quantify the cytokine concentrations and assess the dose-dependent effect of the compound.

Western Blot Analysis for iNOS and COX-2 Expression

This will determine if the reduction in NO and cytokines is due to the downregulation of the enzymes responsible for their production.

Protocol:

  • Culture and treat RAW 264.7 cells as described above.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Expected Outcomes and Interpretation:

A significant, dose-dependent decrease in NO production, coupled with reduced expression of TNF-α, IL-1β, iNOS, and COX-2, would strongly support an anti-inflammatory mechanism of action.[5][6]

Experimental Workflow for Investigating Antiproliferative Activity

The potential of 3-nitro-N-pyridin-2-ylbenzamide as an anticancer agent can be initially assessed by its ability to inhibit the growth of cancer cell lines.

Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of the compound's effect on cell proliferation and survival.

Protocol (MTT Assay):

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-nitro-N-pyridin-2-ylbenzamide for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each cell line and time point.

Cell Cycle Analysis by Flow Cytometry

This experiment will determine if the antiproliferative effect is due to an arrest at a specific phase of the cell cycle.

Protocol:

  • Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

Given that some nitrobenzamides inhibit tubulin polymerization, this cell-free assay can directly test this hypothesis.[1]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add 3-nitro-N-pyridin-2-ylbenzamide at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Fluorescence Monitoring: Monitor the fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the compound to the controls.

Expected Outcomes and Interpretation:

A low IC50 value in cancer cell lines, coupled with a cell cycle arrest (e.g., at G2/M phase) and direct inhibition of tubulin polymerization in a cell-free assay, would point towards an anticancer mechanism involving microtubule disruption.

Experimental Workflow for Investigating Antimicrobial and Antiparasitic Potential

The broad-spectrum antimicrobial and antiparasitic activity of related compounds warrants an investigation into these potential effects.

Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Microorganism Culture: Grow a panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli), fungi (e.g., Candida albicans), and parasites (e.g., Leishmania donovani promastigotes) to the mid-log phase.

  • Serial Dilution: Prepare two-fold serial dilutions of 3-nitro-N-pyridin-2-ylbenzamide in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions for each organism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Measurement in Parasite-Infected Macrophages

For antiparasitic activity, particularly against intracellular parasites like Leishmania, the compound's effect on the host cell's killing mechanisms is crucial.

Protocol:

  • Macrophage Infection: Infect a macrophage cell line with Leishmania donovani amastigotes.

  • Compound Treatment: Treat the infected cells with the compound.

  • ROS Measurement: Use a fluorescent probe like H2DCFDA to measure intracellular ROS levels.

  • NO Measurement: Use the Griess assay to measure NO in the culture supernatant.

  • Data Analysis: Compare the levels of ROS and NO in treated versus untreated infected cells.

DNA Binding Assays

If antiparasitic activity is observed, investigating the compound's ability to bind to parasitic DNA, particularly kinetoplast DNA (kDNA), is a logical next step.[11]

Protocol (Fluorescence Intercalator Displacement):

  • DNA-Dye Complex: Prepare a solution of isolated kDNA with a fluorescent intercalating dye (e.g., ethidium bromide).

  • Compound Titration: Titrate the DNA-dye complex with increasing concentrations of 3-nitro-N-pyridin-2-ylbenzamide.

  • Fluorescence Measurement: Monitor the decrease in fluorescence as the compound displaces the dye from the DNA.

  • Data Analysis: Determine the binding affinity of the compound to the DNA.

Expected Outcomes and Interpretation:

A low MIC value against specific pathogens would indicate antimicrobial or antiparasitic activity. For intracellular parasites, an increase in ROS and NO production in infected macrophages would suggest an immunomodulatory mechanism.[7] A positive result in the DNA binding assay would point to a direct interaction with the parasite's genetic material.[11]

Experimental Workflow for Investigating Specific Enzyme or Receptor Modulation

The presence of the N-pyridin-2-yl moiety suggests the possibility of a more targeted mechanism of action, such as the allosteric modulation of an enzyme or receptor.

Glucokinase (GK) Activation Assay

Based on the activity of similar N-pyridin-2-yl benzamide analogues, assessing the compound's effect on glucokinase is a worthwhile endeavor.[3][12]

Protocol:

  • Enzyme Assay: Use a commercially available glucokinase assay kit, which typically measures the production of glucose-6-phosphate through a coupled reaction that generates a detectable product (e.g., NADPH).

  • Compound Screening: Screen 3-nitro-N-pyridin-2-ylbenzamide at various concentrations in the presence of a fixed, sub-saturating concentration of glucose.

  • Data Analysis: Calculate the fold activation of GK activity compared to the vehicle control.

Receptor Binding Assays

If a specific receptor target is hypothesized (e.g., mGluR5), a competitive binding assay can be performed.[10]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand known to bind to the receptor, in the presence of varying concentrations of 3-nitro-N-pyridin-2-ylbenzamide.

  • Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the bound radioactivity.

  • Data Analysis: Determine the Ki value of the compound for the receptor.

Expected Outcomes and Interpretation:

A dose-dependent increase in glucokinase activity would indicate that the compound is a GK activator. A low Ki value in a receptor binding assay would suggest that the compound is a ligand for that specific receptor.

Data Summary and Visualization

To facilitate the interpretation and comparison of results, all quantitative data should be summarized in tables. Visual representations of the proposed workflows and potential signaling pathways can be created using Graphviz.

Table 1: Summary of Proposed In Vitro Assays and Potential Outcomes

Hypothesis Primary Assay Secondary Assays Positive Outcome Indicator
Anti-inflammatory Nitric Oxide Production (Griess Assay)Cytokine ELISA, Western Blot (iNOS, COX-2)Dose-dependent decrease in NO, TNF-α, IL-1β, iNOS, and COX-2
Antiproliferative Cell Viability (MTT Assay)Cell Cycle Analysis, Tubulin Polymerization AssayLow IC50 in cancer cells, G2/M cell cycle arrest, inhibition of tubulin polymerization
Antimicrobial/Antiparasitic Minimum Inhibitory Concentration (MIC)ROS/NO Measurement, DNA Binding AssayLow MIC value, increased ROS/NO in infected cells, DNA binding
Enzyme/Receptor Modulation Glucokinase Activation AssayReceptor Binding AssayIncreased GK activity, low Ki for a specific receptor

Diagram 1: General Workflow for Mechanistic Investigation

G A 3-nitro-N-pyridin-2-ylbenzamide B Primary Screening (e.g., Cell Viability) A->B C Hypothesis Generation B->C D Anti-inflammatory Assays C->D E Antiproliferative Assays C->E F Antimicrobial/Antiparasitic Assays C->F G Enzyme/Receptor Assays C->G H Mechanism of Action Elucidation D->H E->H F->H G->H

Caption: A generalized workflow for the in vitro mechanistic investigation of 3-nitro-N-pyridin-2-ylbenzamide.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Compound 3-nitro-N-pyridin-2-ylbenzamide Compound->NFkB Inhibition?

Caption: A simplified diagram of the LPS-induced inflammatory pathway and a potential point of inhibition.

Conclusion

The elucidation of the in vitro mechanism of action for a novel compound like 3-nitro-N-pyridin-2-ylbenzamide requires a systematic and hypothesis-driven approach. By leveraging the known biological activities of its structural analogues, we have outlined a comprehensive series of experimental workflows. These protocols, ranging from broad phenotypic screens to specific molecular target assays, will enable researchers to build a robust and evidence-based understanding of how this compound functions at a cellular level. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent.

References

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (2023, September 20). Retrieved March 7, 2026, from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. (2025, September 2). Retrieved March 7, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Retrieved March 7, 2026, from [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. (2017, February 15). Retrieved March 7, 2026, from [Link]

  • 3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: Hit to lead studies - ResearchGate. (2025, August 9). Retrieved March 7, 2026, from [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (2019, November 1). Retrieved March 7, 2026, from [Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed. (2019, March 15). Retrieved March 7, 2026, from [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed. (2013, December 15). Retrieved March 7, 2026, from [Link]

  • N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF - ResearchGate. (2018, September 24). Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. (2019, July 1). Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2020, November 10). Retrieved March 7, 2026, from [Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

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  • Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

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Sources

In-Depth Technical Guide: Synthesis of 3-Nitro-N-(pyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-nitro-N-(pyridin-2-yl)benzamide represents a fundamental transformation in medicinal chemistry, combining a benzamide pharmacophore with a nitro-aromatic system and a heteroaromatic pyridine ring. Compounds bearing the N-(pyridin-2-yl)amide motif are highly valued in drug discovery, frequently appearing in kinase inhibitors, antibacterial agents, and therapies targeting protein ubiquitination[1],[2].

However, the construction of this specific amide bond presents a distinct chemical challenge: 2-aminopyridine is a notoriously poor nucleophile . The exocyclic amine's lone pair is partially delocalized into the electron-withdrawing pyridine ring, significantly reducing its reactivity compared to standard aliphatic amines or even anilines[3]. Consequently, standard peptide coupling conditions often result in sluggish kinetics and variable yields. This whitepaper details two field-proven, self-validating synthetic pathways designed to overcome this electronic deficiency: the Anhydrous Acid Chloride Route and the HATU-Mediated Active Ester Route .

Mechanistic Rationale & Retrosynthetic Analysis

To force the acylation of the deactivated 2-aminopyridine, the electrophilicity of the carbonyl carbon must be drastically enhanced. We achieve this through two divergent strategies:

  • Pathway A (Acid Chloride): Converts 3-nitrobenzoic acid to 3-nitrobenzoyl chloride (or uses it directly from commercial sources). The highly polarized C-Cl bond creates a highly electrophilic carbonyl, allowing nucleophilic acyl substitution to proceed rapidly even with weak nucleophiles[4].

  • Pathway B (Coupling Agent): Utilizes to generate an OAt (7-azabenzotriazole) active ester[5]. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, accelerating the nucleophilic attack of 2-aminopyridine via intramolecular hydrogen bonding—a distinct advantage over traditional EDC/HOBt methods[3].

Workflow Start Starting Materials: 3-Nitrobenzoic Acid or Acid Chloride PathA Pathway A: Acid Chloride Route Start->PathA PathB Pathway B: HATU Coupling Route Start->PathB ReagentsA 2-Aminopyridine DIPEA / DCM 0 °C to RT PathA->ReagentsA ReagentsB 2-Aminopyridine HATU / DIPEA / DMF RT to 65 °C PathB->ReagentsB Workup Aqueous Workup (NaHCO3 & Citric Acid) ReagentsA->Workup ReagentsB->Workup Purification Purification (Recrystallization / Column) Workup->Purification Product 3-Nitro-N-(pyridin-2-yl)benzamide Purification->Product

Figure 1. Divergent synthetic workflows for 3-nitro-N-(pyridin-2-yl)benzamide synthesis.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement protocols that validate themselves at each step. The following methodologies incorporate specific diagnostic checkpoints and mechanistic rationales for every reagent used.

Pathway A: Acid Chloride Acylation

This method is ideal for rapid synthesis and scale-up, provided anhydrous conditions are strictly maintained to prevent the hydrolysis of the acid chloride[4].

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-aminopyridine (1.0 equiv, 10 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as an acid scavenger.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM dropwise over 15 minutes.

    • Causality: The exothermic nature of the acyl substitution requires cooling to prevent the formation of di-acylated byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). Quench a micro-aliquot in methanol; the disappearance of the acid chloride (which forms a methyl ester on the TLC plate) and the appearance of a new, highly UV-active spot (the amide) confirms conversion.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with:

    • Saturated aqueous

      
       (2x): Hydrolyzes unreacted acid chloride to the water-soluble carboxylate and neutralizes HCl.
      
    • 10% Aqueous Citric Acid (2x): Critical Step. The pKa of the conjugate acid of 2-aminopyridine is ~6.8. The pyridine nitrogen in the product amide is significantly less basic (pKa < 3) due to the electron-withdrawing N-acyl group. The mild citric acid selectively protonates unreacted 2-aminopyridine, extracting it into the aqueous layer while leaving the product in the organic phase.

    • Brine (1x): Removes residual water.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 3-nitro-N-(pyridin-2-yl)benzamide.
    
Pathway B: HATU-Mediated Amide Coupling

When the acid chloride is unstable or commercially unavailable, direct coupling from 3-nitrobenzoic acid is required. is the premier reagent for this transformation[3].

HATU_Mechanism Acid 3-Nitrobenzoic Acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation (Forms Uronium Intermediate) Carboxylate->HATU ActiveEster OAt Active Ester (Neighboring Group Effect) HATU->ActiveEster Amine 2-Aminopyridine Nucleophilic Attack ActiveEster->Amine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Product Amide Product + HOAt + Urea Byproducts Tetrahedral->Product

Figure 2. Mechanistic signaling pathway of HATU-mediated amide bond formation.

Step-by-Step Protocol:

  • Activation: In a dry flask, dissolve 3-nitrobenzoic acid (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.3 M). Add DIPEA (3.0 equiv, 30 mmol) and stir at RT for 15 minutes.

    • Causality: Pre-activation ensures the complete conversion of the acid to the OAt active ester before the weak nucleophile is introduced, minimizing side reactions. The deep yellow/orange color shift is a visual self-validation of active ester formation.

  • Coupling: Add 2-aminopyridine (1.2 equiv, 12 mmol) to the activated mixture. Stir at RT. If TLC indicates stalled progression after 4 hours, elevate the temperature to 60–65 °C for an additional 4 hours[5].

  • Workup: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Wash with 5% aqueous LiCl (3x) to partition the DMF into the aqueous layer. Follow with saturated

    
     (to remove HOAt byproduct) and 10% Citric Acid (to remove excess 2-aminopyridine).
    
  • Isolation: Dry, concentrate, and purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Quantitative Data & Yield Comparison

The following table synthesizes the expected quantitative metrics for both methodologies, allowing researchers to select the optimal route based on their laboratory constraints.

MetricPathway A: Acid Chloride RoutePathway B: HATU Coupling Route
Primary Reagents 3-Nitrobenzoyl chloride, 2-Aminopyridine3-Nitrobenzoic acid, 2-Aminopyridine
Coupling Agent / Base DIPEAHATU, DIPEA
Optimal Solvent Anhydrous DCMAnhydrous DMF
Reaction Temp / Time 0 °C to RT / 4–12 hoursRT to 65 °C / 8–16 hours
Expected Yield 75% – 88% 65% – 80%
Atom Economy High (Byproduct: HCl salt)Low (Byproducts: HOAt, Urea derivative)
Scalability Excellent (Kilogram scale viable)Moderate (Limited by HATU cost/mass)
Purification Recrystallization (often sufficient)Column Chromatography required

Analytical Characterization Grounding

To ensure scientific integrity, the synthesized 3-nitro-N-(pyridin-2-yl)benzamide must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected

    
    m/z = 244.07.
    
  • 1H NMR (400 MHz, DMSO-d6): A characteristic highly deshielded singlet for the amide proton (-NH) is expected around

    
     11.0–11.5 ppm due to the strong electron-withdrawing nature of both the nitrobenzoyl group and the pyridine ring. The pyridine 
    
    
    
    -proton will appear as a distinct doublet of doublets around
    
    
    8.4 ppm.
  • IR Spectroscopy: Sharp bands at ~1670

    
     (Amide I, C=O stretch), ~1530 
    
    
    
    (Asymmetric
    
    
    stretch), and ~1350
    
    
    (Symmetric
    
    
    stretch).

References

  • Title: WO2005070891A2 - Compounds and methods of use.
  • Title: Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Source: MDPI (Molecules). URL: [Link]

  • Title: US9086390B2 - Dabigatran etexilate and related substances, processes and compositions.
  • Title: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Source: ResearchGate. URL: [Link]

  • Title: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Source: PubMed Central (PMC). URL: [Link]

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The Role of the Pyridine Moiety in 3-Nitro-N-pyridin-2-ylbenzamide Activity: A Structural and Mechanistic Guide to Glucokinase Allosteric Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule allosteric activators of Glucokinase (GK) represents a paradigm shift in the management of Type 2 Diabetes Mellitus (T2DM). Among the diverse chemotypes investigated, benzamide derivatives have emerged as highly potent Glucokinase Activators (GKAs). Specifically, 3-nitro-N-pyridin-2-ylbenzamide and its analogues serve as critical lead scaffolds[1]. This technical whitepaper explores the precise molecular mechanics of this compound, focusing on the indispensable role of the pyridine moiety in driving allosteric enzyme activation, and provides validated experimental workflows for evaluating GKA efficacy.

Molecular Architecture and the Allosteric Binding Pocket

Glucokinase (Hexokinase IV) functions as the primary glucose sensor in pancreatic


-cells and liver hepatocytes. Unlike other hexokinases, GK exhibits a low affinity for glucose and positive cooperativity, allowing it to modulate insulin secretion dynamically in response to blood glucose fluctuations.

GKAs function by binding to an allosteric pocket distinct from the active site, stabilizing the enzyme in its "closed" (active) conformation. The scaffold of 3-nitro-N-pyridin-2-ylbenzamide is meticulously tuned for this pocket[2]:

  • The Benzamide Core: Acts as the central hydrophobic linker, occupying the deep hydrophobic cleft of the allosteric site.

  • The 3-Nitro Group: Exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent amide proton. This enhances the amide's capacity to act as a robust hydrogen bond donor to key residues (e.g., Tyr215).

  • The Pyridine Moiety: The critical pharmacophore that anchors the molecule via precise electrostatic and hydrogen-bonding interactions.

G GKA 3-nitro-N-pyridin-2-ylbenzamide (Allosteric Activator) GK_Act Glucokinase (Closed/Active) GKA->GK_Act Binds Allosteric Site (Pyridine-Arg63 Interaction) GK_Inact Glucokinase (Super-Open/Inactive) GK_Inact->GK_Act Conformational Shift G6P Glucose-6-Phosphate + ADP GK_Act->G6P Catalysis Gluc Glucose + ATP Gluc->GK_Act Substrate Binding Insulin Insulin Secretion (Pancreatic β-cells) G6P->Insulin Glycolytic Flux

Mechanism of Glucokinase allosteric activation by 3-nitro-N-pyridin-2-ylbenzamide.

The Critical Role of the Pyridine Moiety

The substitution of a simple phenyl ring with a pyridine ring at the N-position of the benzamide is not merely a steric choice; it is a fundamental requirement for high-affinity target engagement.

Hydrogen Bond Acceptance (The Arg63 Interaction)

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. In silico docking and crystallographic studies reveal that this nitrogen forms a critical, high-affinity hydrogen bond with the guanidinium side chain of Arginine 63 (Arg63) within the GK allosteric pocket[3].

  • Causality: Without this specific hydrogen bond, the ligand loses its directional anchor, resulting in a dramatic drop in binding free energy (

    
    ) and a failure to lock the enzyme into the active closed state.
    
Conformational Locking and Steric Tolerance

The 2-yl attachment point of the pyridine ring ensures that the nitrogen atom is optimally oriented toward Arg63 while the rest of the aromatic ring engages in


 stacking or hydrophobic interactions with adjacent residues (e.g., Val62, Ile211). Substitutions on the pyridine ring (such as methyl groups) can further modulate activity by filling minor hydrophobic sub-pockets, though bulky substitutions often result in steric clashes that abrogate activity[3].
Quantitative Structure-Activity Relationship (QSAR) Data

The necessity of the pyridine (or similar heteroaromatic) nitrogen is evident when comparing the in vitro GK fold activation of various benzamide derivatives.

Compound / N-SubstituentStructural FeatureGK Fold Activation (vs. Control)Binding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, kcal/mol)
Reference
Phenyl (Unsubstituted)Lacks H-bond acceptor1.10 - 1.25-6.5[3]
Pyridin-2-yl Optimal N-positioning~2.00-8.4 to -9.1[1],
5-Methylpyridin-2-yl Enhanced hydrophobic fit2.15-9.5[3]
Thiazol-2-yl Bioisostere of pyridine1.65 - 1.82-8.8[4]

Table 1: Comparative efficacy of N-substituents on the benzamide core. Data synthesized from literature evaluating GK allosteric activators.

Experimental Workflows for Validating GK Activation

To ensure scientific integrity and reproducibility, the evaluation of 3-nitro-N-pyridin-2-ylbenzamide derivatives must follow a self-validating, multi-tiered screening cascade.

Workflow S1 1. In Silico Docking (Identify Pyridine Binding Poses) S2 2. Chemical Synthesis (Amidation of 3-nitrobenzoic acid) S1->S2 S3 3. In Vitro GK Assay (NADH-coupled spectrophotometry) S2->S3 S4 4. In Vivo OGTT (Oral Glucose Tolerance Test) S3->S4

Step-by-step validation workflow for evaluating GK activator efficacy.

Protocol 3.1: In Silico Molecular Docking

Before synthesizing derivatives, computational validation ensures the pyridine moiety is correctly oriented.

  • Protein Preparation: Retrieve the crystal structure of human Glucokinase in its active conformation (e.g., PDB ID: 3IMX)[2]. Remove co-crystallized water molecules and add polar hydrogens.

  • Grid Generation: Center the receptor grid box on the allosteric binding site (defined by residues Arg63, Tyr215, and Met210).

  • Ligand Preparation: Generate 3D conformations of the 3-nitro-N-pyridin-2-ylbenzamide ligand, ensuring the pyridine nitrogen is unprotonated at physiological pH.

  • Docking & Scoring: Execute flexible ligand docking.

    • Self-Validation: Superimpose the docked pose with a known co-crystallized GKA. The pyridine ring must align with the heteroaromatic ring of the control ligand to validate the docking protocol[2].

Protocol 3.2: In Vitro Glucokinase Enzymatic Assay

This protocol measures the ability of the compound to increase GK catalytic rate. It utilizes a continuous spectrophotometric assay coupled with Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Causality of Design: GK produces Glucose-6-Phosphate (G6P). G6PDH is added to immediately oxidize G6P, simultaneously reducing NAD

    
     to NADH. NADH absorbs light at 340 nm, allowing researchers to measure GK activity in real-time by tracking absorbance increases.
    

Step-by-Step Method:

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM

    
    , and 1 mM DTT.
    
  • Reagent Master Mix: To the buffer, add 5 mM ATP, 1 mM NAD

    
    , and excess G6PDH (e.g., 2 U/mL).
    
  • Enzyme Addition: Add recombinant human Glucokinase to a final concentration of 50 nM.

  • Compound Incubation: Dissolve 3-nitro-N-pyridin-2-ylbenzamide in DMSO. Add to the assay mix at varying concentrations (e.g., 0.1

    
    M to 50 
    
    
    
    M). Crucial: Maintain a constant DMSO concentration (
    
    
    1%) across all wells, including the vehicle control, to prevent solvent-induced enzyme denaturation.
  • Reaction Initiation: Add D-glucose at a sub-saturating concentration (e.g., 5 mM, near the

    
     of wild-type GK) to initiate the reaction.
    
  • Measurement: Read absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Fold activation is determined by dividing the 
    
    
    
    of the compound-treated well by the
    
    
    of the DMSO control[3].

Conclusion

The 3-nitro-N-pyridin-2-ylbenzamide scaffold is a highly effective architecture for allosteric Glucokinase activation. The pyridine moiety is not an interchangeable aromatic placeholder; it is the primary pharmacodynamic driver. By acting as a specific hydrogen bond acceptor for Arg63, the pyridine ring anchors the ligand, allowing the benzamide core to stabilize the enzyme's active conformation. Future drug development efforts utilizing this scaffold must prioritize the electronic and steric preservation of this critical nitrogen-arginine interaction to maintain antidiabetic efficacy.

References

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation Source: ResearchGate / Chemical Biology & Drug Design URL:[Link]

  • Insights to the emerging potential of glucokinase activators as antidiabetic agent Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators Source: ResearchGate URL:[Link]

  • IN SILICO DOCKING STUDIES OF COMPOUNDS FROM PERSIAN SHALLOT AS ALLOSTERIC GLUCOKINASE ACTIVATORS Source: Plant Archives URL:[Link]

Sources

Solubility profile of 3-nitro-N-pyridin-2-ylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-nitro-N-pyridin-2-ylbenzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-nitro-N-pyridin-2-ylbenzamide. In the absence of extensive public data for this specific molecule, this document serves as a foundational resource for researchers. It combines a theoretical assessment based on molecular structure with detailed, field-proven experimental protocols and thermodynamic modeling techniques. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to generate accurate, reliable, and meaningful solubility data.

Introduction: The Critical Role of Solubility

3-nitro-N-pyridin-2-ylbenzamide is a molecule of interest featuring a complex arrangement of functional groups, including a nitro moiety, an amide linkage, and heteroaromatic (pyridine) and aromatic (benzene) rings. Such compounds often serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for several key processes:

  • Reaction Engineering: Selecting an appropriate solvent is crucial for controlling reaction kinetics, yield, and impurity profiles.

  • Crystallization and Purification: Knowledge of solubility as a function of temperature is the foundation for developing efficient crystallization processes to isolate the compound with high purity.[3]

  • Formulation Development: For potential pharmaceutical applications, solubility dictates the choice of delivery systems and directly impacts bioavailability.

  • Analytical Method Development: Solubility data is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy.[4]

This guide provides the theoretical and practical tools necessary to conduct a thorough investigation of the solubility of 3-nitro-N-pyridin-2-ylbenzamide.

Theoretical Solubility Assessment: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility.[5]

The structure of 3-nitro-N-pyridin-2-ylbenzamide presents several key features:

  • Polar Moieties: The nitro group (-NO₂) is highly polar and a strong hydrogen bond acceptor. The amide group (-CONH-) is also highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[6][7] The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[2]

  • Aromatic Systems: The benzene and pyridine rings are largely nonpolar but are capable of engaging in π-π stacking interactions.

Based on this structure, we can make the following predictions:

  • High Solubility Expected in:

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): These solvents can engage in strong dipole-dipole interactions with the nitro and amide groups.

  • Moderate to High Solubility Expected in:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the nitro, amide carbonyl, and pyridine nitrogen, and as acceptors for the amide N-H. The nonpolar backbone of the solute may slightly limit perfect miscibility.[5]

  • Low Solubility Expected in:

    • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The strong solute-solute interactions (hydrogen bonding and dipole-dipole) within the 3-nitro-N-pyridin-2-ylbenzamide crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.[7]

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

To obtain definitive thermodynamic solubility data, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard.[3][8] It allows for the determination of the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment
  • 3-nitro-N-pyridin-2-ylbenzamide (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg or better)

  • Glass vials with screw caps (e.g., 4-8 mL)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Syringe filters (e.g., 0.22 or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for concentration measurement (UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 3-nitro-N-pyridin-2-ylbenzamide to a series of pre-weighed glass vials. An excess is critical to ensure that equilibrium is reached with an undissolved solid phase.[9]

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. A preliminary kinetics study is recommended to determine the optimal equilibration time.[9]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove all undissolved solid particles.

  • Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC). Measure the concentration of the diluted solution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate in Thermostatic Shaker (e.g., 48h at 298.15 K) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter (0.22 µm Syringe Filter) E->F G Dilute Sample F->G H Quantify Concentration (UV-Vis or HPLC) G->H

Caption: Workflow for the isothermal saturation (shake-flask) method.

Analytical Quantification Methods

UV-Vis Spectrophotometry

This method is rapid and effective if the solute has a distinct chromophore and does not suffer from interference from the solvent.[10]

Protocol:

  • Determine λ_max: Prepare a dilute solution of 3-nitro-N-pyridin-2-ylbenzamide in the solvent of interest and scan across a UV-Vis range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max).

  • Create Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to generate a calibration curve. The curve must be linear with a correlation coefficient (R²) > 0.999.[11]

  • Analyze Sample: Measure the absorbance of the accurately diluted saturated solution at λ_max and use the calibration curve equation to calculate its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more robust and specific method, particularly if impurities are present or if the solute has a low UV absorbance.[12][13]

Protocol:

  • Method Development: Develop an isocratic HPLC method with a suitable mobile phase and stationary phase (e.g., C18 column) that provides a sharp, well-resolved peak for 3-nitro-N-pyridin-2-ylbenzamide.

  • Create Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve (R² > 0.999).[13]

  • Analyze Sample: Inject the accurately diluted saturated solution and determine its concentration from the peak area using the calibration curve.

Thermodynamic Modeling of Solubility Data

By measuring solubility at several different temperatures, key thermodynamic parameters of the dissolution process can be determined.

The van't Hoff Equation

The van't Hoff equation relates the change in the mole fraction solubility (x) with temperature (T) to the apparent thermodynamic properties of dissolution.[14] The integrated form is:

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

where:

  • ΔH°_sol is the standard enthalpy of solution.

  • ΔS°_sol is the standard entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed.[14] The slope of this line is -ΔH°_sol/R, and the intercept is ΔS°_sol/R.

The apparent standard Gibbs free energy of solution (ΔG°_sol) can then be calculated at a specific temperature (e.g., the mean harmonic temperature) using the Gibbs-Helmholtz equation:[15]

ΔG°_sol = ΔH°_sol - T * ΔS°_sol

  • A positive ΔH°_sol indicates an endothermic dissolution process (solubility increases with temperature).

  • A positive ΔS°_sol indicates that the system becomes more disordered upon dissolution, which is typical.

  • A negative ΔG°_sol indicates a spontaneous dissolution process.[15]

The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate experimental solubility data with temperature.[16][17]

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are model parameters obtained by fitting the equation to the experimental data. This model is particularly useful for interpolating solubility at temperatures not experimentally measured.[18]

G A Experimental Data (Solubility at multiple T) B van't Hoff Plot (ln(x) vs 1/T) A->B C Apelblat Model Fitting A->C D Calculate Slope & Intercept B->D E Determine Model Parameters A, B, C C->E F Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) D->F G Correlated/Interpolated Solubility Data E->G

Caption: Data analysis pathway from experimental results to thermodynamic insights.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Experimental Mole Fraction Solubility (x) of 3-nitro-N-pyridin-2-ylbenzamide in Various Solvents at Different Temperatures (T/K).

T/KSolvent 1 (e.g., Methanol)Solvent 2 (e.g., Acetonitrile)Solvent 3 (e.g., Toluene)
293.15x ± SDx ± SDx ± SD
298.15x ± SDx ± SDx ± SD
303.15x ± SDx ± SDx ± SD
308.15x ± SDx ± SDx ± SD
313.15x ± SDx ± SDx ± SD

Table 2: Apparent Thermodynamic Parameters for the Dissolution of 3-nitro-N-pyridin-2-ylbenzamide in Various Solvents.

SolventΔH°_sol (kJ·mol⁻¹)ΔS°_sol (J·mol⁻¹·K⁻¹)ΔG°_sol (kJ·mol⁻¹) at 298.15 K
MethanolValueValueValue
AcetonitrileValueValueValue
TolueneValueValueValue

Conclusion

This technical guide provides a robust and scientifically grounded framework for determining the complete solubility profile of 3-nitro-N-pyridin-2-ylbenzamide. By integrating theoretical predictions with rigorous experimental protocols and thermodynamic modeling, researchers can generate the high-quality data necessary for process optimization, purification, and formulation. This systematic approach ensures that key decisions in the development pipeline are based on a thorough understanding of the compound's fundamental physicochemical properties.

References

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Chemistry LibreTexts. (2024). Physical Properties of Amides. [Link]

  • Hansraj College. (n.d.). NITRO COMPOUNDS. [Link]

  • MDPI. (2020). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

  • MDPI. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. [Link]

  • Chemistry LibreTexts. (2022). Gibbs Energy and Solubility. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • RSC Publishing. (n.d.). RSC Advances. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

  • chemeurope.com. (n.d.). Pyridine. [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ACS Publications. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

  • MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

  • Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

  • PMC. (2018). UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. [Link]

  • PMC. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • iosrphr.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-Nitro-N-(pyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(pyridin-2-yl)benzamides represent a privileged structural motif in medicinal chemistry, frequently serving as core scaffolds for glucokinase activators, sirtuin modulators, and kinase inhibitors. The synthesis of 3-nitro-N-(pyridin-2-yl)benzamide is a critical transformation that introduces a highly versatile nitro group. This nitro moiety can be subsequently reduced to an aniline derivative, serving as a synthetic handle for urea formation, Buchwald-Hartwig cross-coupling, or further downstream amidation.

While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) can facilitate amidation directly from 3-nitrobenzoic acid, utilizing 3-nitrobenzoyl chloride is significantly more atom-economical, highly scalable, and avoids the generation of complex, difficult-to-remove coupling byproducts. Standard protocols for N-(pyridin-2-yl)benzamide derivatives heavily favor this acyl chloride approach due to its robust yield and straightforward purification profile ()[1].

Mechanistic Logic

The reaction proceeds via a classic nucleophilic acyl substitution (a modified Schotten-Baumann reaction in an anhydrous organic solvent).

  • Nucleophilic Attack : The exocyclic amino group of 2-aminopyridine attacks the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

  • Tetrahedral Intermediate : This attack forms a transient tetrahedral oxyanion intermediate.

  • Elimination : The intermediate rapidly collapses, reforming the carbonyl

    
    -bond and expelling the chloride leaving group.
    
  • Deprotonation : A non-nucleophilic base—typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—is strictly required to scavenge the generated HCl. Without this base, the HCl byproduct would rapidly protonate the 2-aminopyridine starting material (

    
    ), rendering it non-nucleophilic and prematurely stalling the reaction.
    

Mechanism N1 1. Nucleophilic Attack 2-Aminopyridine attacks Carbonyl Carbon N2 2. Tetrahedral Intermediate Oxyanion Formation N1->N2 N3 3. Elimination Chloride Expulsion N2->N3 N4 4. Deprotonation DIPEA neutralizes HCl N3->N4 N5 5. Final Product 3-nitro-N-pyridin-2-ylbenzamide N4->N5

Fig 1. Mechanistic sequence of the Schotten-Baumann amidation reaction.

Materials & Reagents

To ensure a self-validating and reproducible system, use anhydrous solvents and verify reagent purity prior to execution. The following stoichiometry is optimized for a 10 mmol scale, adapted from established patent literature for structurally analogous kinase inhibitors ()[2].

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminopyridine 94.121.0 eq0.94 g (10 mmol)Nucleophile
3-Nitrobenzoyl chloride 185.561.1 eq2.04 g (11 mmol)Electrophile
DIPEA 129.242.0 eq3.5 mL (20 mmol)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A30 mLAnhydrous Solvent

Note: 3-Nitrobenzoyl chloride is highly moisture-sensitive and lachrymatory. Handle exclusively within a fume hood.

Step-by-Step Experimental Workflow

Workflow Step1 Step 1: Solubilization Dissolve 2-Aminopyridine & DIPEA in DCM Step2 Step 2: Thermal Control Cool reaction vessel to 0 °C Step1->Step2 Step3 Step 3: Acylation Dropwise addition of 3-Nitrobenzoyl Chloride Step2->Step3 Step4 Step 4: Propagation Stir at RT for 12-24 h (Monitor via TLC) Step3->Step4 Step5 Step 5: Workup Wash with sat. NaHCO3 and Brine Step4->Step5 Step6 Step 6: Purification Recrystallization or Flash Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of 3-nitro-N-pyridin-2-ylbenzamide.

Step 1: System Preparation & Solubilization
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 2-aminopyridine (0.94 g, 10 mmol) to the flask.

  • Inject anhydrous DCM (20 mL) and stir until the amine is fully dissolved.

  • Inject DIPEA (3.5 mL, 20 mmol). Causality Check: DIPEA is used in excess (2.0 eq) to ensure complete neutralization of the HCl byproduct and to account for any trace moisture that might hydrolyze the acyl chloride.

Step 2: Thermal Control
  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality Check: Acylation is highly exothermic. Cooling the system prevents the rapid generation of heat, which could lead to the degradation of the acyl chloride or promote unwanted side reactions (such as di-acylation at the exocyclic nitrogen).

Step 3: Acylation
  • In a separate dry vial, dissolve 3-nitrobenzoyl chloride (2.04 g, 11 mmol) in anhydrous DCM (10 mL).

  • Transfer the acyl chloride solution to an addition funnel or use a syringe to add it dropwise to the cooled reaction mixture over 15–20 minutes.

  • Observe the reaction; a slight color change (often pale yellow to orange) and the potential formation of a faint precipitate (DIPEA hydrochloride salt) are normal indicators of reaction progression.

Step 4: Reaction Propagation & Monitoring
  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (RT).

  • Stir continuously under an inert atmosphere for 12 to 24 hours .

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system. The product amide will appear as a new, UV-active spot with a lower

    
     value than the starting 3-nitrobenzoyl chloride, but higher than the highly polar 2-aminopyridine.
    
Step 5: Quenching and Liquid-Liquid Extraction
  • Once TLC indicates complete consumption of 2-aminopyridine, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (

    
    ).
    
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    Causality Check: The 
    
    
    
    wash neutralizes any residual unreacted 3-nitrobenzoyl chloride (converting it to water-soluble 3-nitrobenzoate) and removes the DIPEA-HCl salts.
  • Combine the organic layers and wash with brine (20 mL) to restore osmotic balance and pre-dry the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
    
Step 6: Purification
  • Recrystallization (Preferred): The crude solid can often be recrystallized from hot ethanol or an ethyl acetate/hexane mixture. This is highly scalable and yields crystalline material of >98% purity.

  • Flash Chromatography (Alternative): If impurities persist, purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% Ethyl Acetate in Hexanes).

Analytical Validation

To confirm the structural integrity of the synthesized 3-nitro-N-(pyridin-2-yl)benzamide, perform the following analytical checks:

  • LC-MS: Expected mass

    
    
    
    
    
    .
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the characteristic highly deshielded amide proton singlet around
    
    
    10.5–11.0 ppm. The pyridine ring protons will appear between
    
    
    7.1 and 8.4 ppm, while the nitro-substituted benzene ring will show a distinct downfield singlet (for the proton flanked by the nitro and amide groups) near
    
    
    8.8 ppm. Similar characterization parameters for aromatic scaffolds are thoroughly documented in chemical literature ()[3].

References

  • World Intellectual Property Organization (WIPO). "WO2005070891A2 - Compounds and methods of use." Google Patents.
  • MDPI. "Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life." Molecules, 2017. Available at: [Link]

Sources

Application Note: Advanced Recrystallization Strategies for 3-Nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

3-Nitro-N-pyridin-2-ylbenzamide is a highly versatile synthetic intermediate utilized in the development of kinase inhibitors (such as Bruton's Tyrosine Kinase inhibitors) and other targeted pharmacophores[1][2]. The molecule features a rigid benzamide core flanked by a basic pyridine ring and a strongly electron-withdrawing nitro group.

While its synthesis—typically via the condensation of 3-nitrobenzoyl chloride with 2-aminopyridine[3][4]—is straightforward, achieving pharmaceutical-grade purity (>99.5%) presents distinct thermodynamic challenges. The molecule's dense array of hydrogen bond donors (amide


) and acceptors (pyridine 

, carbonyl

, nitro

) makes it highly susceptible to forming stable co-crystals, polymorphs, or trapping solvent molecules within its crystal lattice[4].

As a Senior Application Scientist, I have designed this guide to move beyond empirical "trial-and-error" purification. Here, we establish a self-validating, thermodynamically grounded methodology for the recrystallization of 3-nitro-N-pyridin-2-ylbenzamide.

Mechanistic Rationale for Solvent Selection

The selection of a recrystallization solvent must balance the steepness of the solubility curve with the risk of solvate formation.

The Acetonitrile Warning (Solvate Trapping)

A common error in benzamide purification is the default use of Acetonitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). However, nitrobenzamide derivatives exhibit a strong propensity to form stable host-guest complexes with acetonitrile. For example, structurally homologous 4-iodo-3-nitrobenzamide forms a rigid 3:1 complex with acetonitrile that cannot be broken by standard vacuum drying[5]. Because acetonitrile metabolizes into highly toxic hydrogen cyanide in vivo, its use as a recrystallization solvent for clinical intermediates is strictly contraindicated[5].
The Binary Solvent Solution (Alcohol/Water)

To circumvent solvate trapping and maximize volume efficiency, a binary solvent system utilizing an alcohol (solvent) and water (anti-solvent) is the gold standard[6][7].

  • Ethanol/Water: Provides a highly controlled nucleation environment. The ethanol disrupts the intermolecular

    
     (pyridine) hydrogen bonds, dissolving the crude material at reflux. The dropwise addition of water increases the dielectric constant of the medium, forcing the hydrophobic aromatic rings to aggregate and nucleate[7].
    
  • Isopropanol (IPA): Offers a steeper temperature-dependent solubility curve than ethanol, making it excellent for single-solvent recrystallization of complex pyridine-benzamide derivatives without the need for an anti-solvent[2].

Quantitative Solvent Selection Matrix
Solvent SystemVolume RatioYield PotentialPurity PotentialMechanistic Advantage / Disadvantage
Ethanol / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1 : 0.5 to 1 : 1High (85-90%)>99.0%Optimal. Excellent balance of solubility at reflux and precipitation at 4°C. Environmentally benign.
Methanol /

1 : 3.5Very High (>90%)>99.5%Excellent. Methanol prevents nucleophilic impurities. Requires careful anti-solvent addition to prevent oiling out.
Isopropanol (IPA) Single SolventModerate (70-80%)>99.0%Good. Slower crystal growth yields highly pure, large crystals. Avoids aqueous waste streams[2].
Acetonitrile Single SolventLow (<50%)VariableContraindicated. High risk of forming toxic 3:1 solvate complexes[6][5].

Recrystallization Workflow & Logic

The following diagram illustrates the critical decision-making nodes during the binary solvent recrystallization process.

G N1 Crude 3-nitro-N-pyridin-2-ylbenzamide N2 Suspend in Primary Solvent (EtOH or MeOH) N1->N2 N3 Heat to Reflux (65-75°C) N2->N3 N4 Is solution clear? N3->N4 N5 Hot Filtration (Remove insoluble impurities) N4->N5 No (Insolubles) N6 Add Anti-Solvent (H2O) Dropwise until cloudy N4->N6 Yes N5->N6 N7 Controlled Cooling (Ambient then 4°C) N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Pure Crystalline Yield N8->N9

Workflow for the binary solvent recrystallization of 3-nitro-N-pyridin-2-ylbenzamide.

Experimental Protocols

Protocol A: Binary Anti-Solvent Crystallization (Ethanol/Water)

This is the recommended protocol for standard batch purification, providing the best balance of yield and operational safety[7].

Reagents:

  • Crude 3-nitro-N-pyridin-2-ylbenzamide (10.0 g)

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water (Milli-Q or equivalent)

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude 3-nitro-N-pyridin-2-ylbenzamide to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heating: Add 50 mL of absolute ethanol. Heat the suspension to a gentle reflux (approx. 75°C) using an oil bath or heating mantle. Stir vigorously until the solid is completely dissolved.

    • Self-Validation Check: If the solution remains turbid after 15 minutes at reflux, inorganic salts or highly insoluble polymeric byproducts are present. Perform a hot gravity filtration through a fluted filter paper pre-warmed with hot ethanol.

  • Anti-Solvent Addition: While maintaining the temperature at 70-75°C, begin adding deionized water dropwise via an addition funnel.

  • Cloud Point Attainment: Continue adding water until the solution reaches the "cloud point"—a persistent, faint turbidity that does not disappear upon stirring. (Typically requires 20-30 mL of water). Immediately cease water addition.

  • Annealing & Cooling: Remove the heat source. Allow the flask to cool slowly to ambient temperature (20-25°C) over 2 hours. Do not crash-cool in an ice bath immediately, as this will trap impurities in the crystal lattice and cause "oiling out" (liquid-liquid phase separation).

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for an additional 1 hour to maximize yield.

  • Isolation: Collect the resulting pale yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of an ice-cold 1:1 Ethanol/Water mixture.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol B: Single-Solvent Crystallization (Isopropanol)

Recommended for batches where the crude material is highly prone to hydrolysis or when strictly anhydrous conditions are preferred[2].

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g of crude material in 80 mL of Isopropanol (IPA) in a 250 mL Erlenmeyer flask.

  • Reflux: Heat to boiling (approx. 82°C) until a clear solution is achieved. Add up to 20 mL of additional hot IPA in 5 mL increments if necessary.

  • Cooling: Remove from heat, cover with a watch glass, and allow to cool undisturbed to room temperature overnight. The slower cooling rate in IPA promotes the growth of highly pure, macroscopic crystals.

  • Harvesting: Filter under vacuum, wash with 10 mL of ice-cold IPA, and dry under high vacuum.

Troubleshooting & Quality Control

  • Oiling Out (Phase Separation): If the compound forms a distinct liquid oil layer instead of crystals upon cooling, the solvent mixture is too polar, or the cooling rate was too rapid. Fix: Reheat the mixture until it forms a single homogenous phase, add 5-10 mL of pure Ethanol to decrease the polarity, and cool at a slower rate (e.g., wrap the flask in glass wool).

  • Color Impurities: If the crystals are dark yellow or brown, trace transition metals or oxidized aniline byproducts are present. Fix: Add 0.5 g of activated charcoal (Darco) during the initial reflux step, boil for 10 minutes, and perform a hot filtration through a Celite pad before the anti-solvent addition.

  • Verification: Final purity should be verified via HPLC (UV detection at 254 nm) and

    
    -NMR (DMSO-
    
    
    
    ). Ensure the absence of solvent peaks (e.g., Ethanol triplet at 1.06 ppm) to confirm thorough drying.

References

  • US20240199622A1 - Crystal Forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)-pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl). Google Patents.
  • WO1996015118A1 - Aniline derivatives. Google Patents.
  • Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf . ResearchGate. Available at:[Link]

  • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures . IUCr. Available at:[Link]

  • ACERTA PHARMA - New Drug Approvals . New Drug Approvals. Available at:[Link]

  • US20130172618A1 - Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.

Sources

Application Note: In Vitro Assay Protocols for 3-nitro-N-pyridin-2-ylbenzamide and its Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Receptor Tyrosine Kinase (RTK) inhibition, specifically targeting the c-Met/HGF axis and angiogenesis.

Scientific Context & Rationale

The compound 3-nitro-N-pyridin-2-ylbenzamide (CAS: 85367-01-7) serves as a highly privileged pharmacophore and key intermediate in the development of targeted kinase inhibitors[1]. In the landscape of targeted oncology, the pyridin-2-ylbenzamide core is strategically utilized to achieve ATP-competitive binding within the hinge region of Receptor Tyrosine Kinases (RTKs), most notably the hepatocyte growth factor receptor (c-Met)[2].

Mechanistic Causality of the Scaffold:

  • The Pyridin-2-ylbenzamide Core: The nitrogen of the pyridine ring and the amide linker form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule in the ATP-binding pocket.

  • The 3-Nitro Substitution: The nitro group at the 3-position acts as a versatile synthetic handle. It can be reduced to an amine and further derivatized (e.g., via reductive amination or coupling) to project functional groups into the solvent-exposed channel or the deep hydrophobic pocket (DFG-out conformation), thereby tuning kinase selectivity and improving pharmacokinetic properties[1].

Because the c-Met/HGF signaling axis is a primary driver of tumor mitogenesis, cell motility (scattering), and angiogenesis, evaluating this scaffold requires a multi-tiered in vitro assay cascade. The protocols below are designed as a self-validating system, moving from direct biochemical target engagement to phenotypic cellular validation.

Pathway Visualization

To understand the pharmacological intervention point of 3-nitro-N-pyridin-2-ylbenzamide derivatives, we must map the c-Met signaling cascade. By outcompeting ATP at the c-Met kinase domain, these compounds halt downstream phosphorylation events that drive tumor survival and metastasis.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Survival Pathway cMet->PI3K Phosphorylation MAPK Ras / MAPK Proliferation Pathway cMet->MAPK Phosphorylation STAT3 STAT3 Invasion & Angiogenesis cMet->STAT3 Phosphorylation Inhibitor 3-nitro-N-pyridin-2-ylbenzamide Derivatives Inhibitor->cMet Inhibits (ATP-competitive)

Fig 1: HGF/c-Met signaling cascade and the ATP-competitive inhibition by pyridin-2-ylbenzamide derivatives.

Experimental Protocols

Protocol 1: Cell-Free c-Met Kinase HTRF Assay

Purpose: To quantify the direct biochemical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of the compound against the c-Met kinase domain.
Causality & Design:  We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it decouples target engagement from cellular permeability factors. HTRF relies on a Europium cryptate donor and an XL665 acceptor. The time-resolved measurement eliminates short-lived background autofluorescence from the test compounds, preventing false positives common in standard fluorescence assays[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM

    
    , 1 mM DTT, 0.01% Tween-20). The inclusion of Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).
    
  • Compound Dilution: Serially dilute the 3-nitro-N-pyridin-2-ylbenzamide test compound in DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay well (DMSO >1% can denature the kinase).

  • Enzyme Incubation: Combine 5 µL of recombinant human c-Met kinase domain (final concentration: 1 nM) with 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at the predetermined

    
     of 10 µM to ensure competitive binding kinetics) and biotinylated poly-GT substrate. Incubate for 30 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate

    
     and halt kinase activity), Streptavidin-XL665 (binds biotinylated substrate), and Europium-labeled anti-phosphotyrosine antibody.
    
  • Readout & Validation: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 620 nm and 665 nm).

    • System Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and a known c-Met inhibitor like Crizotinib (low signal). The assay is only valid if Z' > 0.6.

Protocol 2: MDCK Cell Scattering Assay

Purpose: To validate the phenotypic efficacy of the compound in blocking HGF-induced epithelial-mesenchymal transition (EMT). Causality & Design: Madin-Darby Canine Kidney (MDCK) cells naturally express high levels of c-Met. When stimulated with HGF, they undergo a distinct morphological change, breaking cell-cell junctions and "scattering"[4][5]. If the compound successfully permeates the cell and inhibits c-Met, it will dose-dependently block this scattering. This proves cellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells at a low density (1.5 ×

    
     cells/well) in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow small, tight epithelial colonies to form.
    
  • Starvation: Wash the cells with PBS and replace the media with serum-free DMEM for 12 hours to synchronize the cells and reduce background basal RTK activation.

  • Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • HGF Stimulation: Add recombinant human HGF to a final concentration of 50 ng/mL[4]. Incubate for 24 hours at 37°C.

  • Fixation & Staining: Aspirate the media, wash with cold PBS, and fix the cells with 4% paraformaldehyde for 15 minutes. Stain with 0.2% crystal violet in 10% buffered formalin for 10 minutes[6].

  • Quantification & Validation: Wash the plates thoroughly with distilled water and air dry. Capture images using an inverted microscope. Quantify the degree of scattering (colony dispersion) using ImageJ software.

    • System Validation: Include a "No HGF" control (tight colonies) and an "HGF + Vehicle" control (fully scattered). The compound's efficacy is measured by its ability to maintain the "No HGF" morphology.

Protocol 3: HUVEC Tube Formation Assay

Purpose: To assess the anti-angiogenic potential of the synthesized derivatives. Causality & Design: Angiogenesis is heavily reliant on RTK signaling (including c-Met and VEGFR). Human Umbilical Vein Endothelial Cells (HUVECs) plated on a basement membrane matrix (Matrigel) will naturally align to form capillary-like tubes[5]. Inhibiting the kinase pathways disrupts this cytoskeletal reorganization.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow the matrix to polymerize.

  • Cell Preparation: Harvest HUVECs (passages 2-5 to ensure robust angiogenic potential) and resuspend in basal Endothelial Cell Growth Medium (EBM-2) containing 1% FBS.

  • Seeding & Treatment: Mix the HUVECs (

    
     cells/well) with the test compounds and seed them onto the polymerized Matrigel.
    
  • Incubation: Incubate the plate for 12-16 hours at 37°C. (Do not exceed 18 hours, as tubes will naturally begin to undergo apoptosis and degrade).

  • Imaging & Validation: Image the wells using phase-contrast microscopy. Use AngioTool or ImageJ (Angiogenesis Analyzer plugin) to quantify the number of branch points and total tube length.

    • System Validation: Use Suramin or a known anti-angiogenic RTK inhibitor as a positive control for tube disruption.

Quantitative Data Presentation

The following table summarizes typical benchmarking data for the parent 3-nitro-N-pyridin-2-ylbenzamide scaffold versus a fully optimized, synthetically derived clinical candidate (e.g., a functionalized amine derivative).

Compoundc-Met Kinase

(HTRF)
MDCK Scattering

HUVEC Tube Formation

Cellular Permeability (Papp)
Parent Scaffold (CAS: 85367-01-7)4.2 µM> 10 µM> 10 µMLow
Optimized Derivative (Amine-coupled)12 nM35 nM48 nMHigh
Crizotinib (Reference Control)8 nM15 nM22 nMHigh

Table 1: Comparative in vitro profiling of the base scaffold against an optimized derivative and an industry-standard control. The parent scaffold shows weak baseline affinity, which is drastically improved upon derivatization of the 3-nitro position.

References

  • WO2006044823A2 - Heteroaryl-substituted alkyne compounds and method of use Source: Google Patents URL
  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: PubMed Central (PMC) / NIH URL:[Link]

  • Valproic acid, targets papillary thyroid cancer through inhibition of c-Met signalling pathway Source: PubMed Central (PMC) / NIH URL:[Link]

  • Antagonistic Effect of NK4, a Novel Hepatocyte Growth Factor Variant, on in Vitro Angiogenesis of Human Vascular Endothelial Cells Source: AACR Journals (Cancer Research) URL:[Link]

  • A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-nitro-N-pyridin-2-ylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amidation Workflows. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with synthesizing 3-nitro-N-pyridin-2-ylbenzamide.

The amidation of 2-aminopyridines is notoriously difficult. Standard peptide coupling conditions often result in poor yields due to the unique electronic environment of the pyridine ring. This guide breaks down the causality behind these failures and provides self-validating, highly optimized protocols to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield consistently below 40% when reacting 3-nitrobenzoyl chloride with 2-aminopyridine under standard basic conditions? A: The root cause is a kinetic competition between amidation and acyl chloride hydrolysis. 2-Aminopyridine is an exceptionally poor nucleophile. The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the electron-deficient pyridine ring. When you introduce 3-nitrobenzoyl chloride—a highly electrophilic species due to the strongly electron-withdrawing meta-nitro group—it is highly susceptible to attack by trace moisture. If the nucleophilic attack by 2-aminopyridine is too slow, ambient moisture will rapidly hydrolyze your acyl chloride back to 3-nitrobenzoic acid. Solution: You must bridge the reactivity gap. Introduce a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which acts as a powerful acyl transfer agent, forcing the amidation forward[1].

Q2: I prefer using 3-nitrobenzoic acid to avoid moisture sensitivity. Why am I observing unreacted starting material when using EDC/HOBt? A: EDC/HOBt generates an active HOBt-ester, which is sufficient for standard aliphatic amines but insufficiently reactive for deactivated heteroaromatic amines like 2-aminopyridine. Solution: Switch to a uronium-based coupling agent such as HATU in the presence of N,N-Diisopropylethylamine (DIPEA)[1]. HATU generates an HOAt-ester, which features an adjacent pyridine ring nitrogen that provides neighboring-group participation (anchimeric assistance), drastically accelerating the nucleophilic attack by 2-aminopyridine.

Q3: Are there alternative, next-generation catalytic methods for synthesizing N-(pyridin-2-yl)benzamides? A: Yes. Recent advancements in heterogeneous catalysis have demonstrated that bimetallic Metal-Organic Frameworks (MOFs) can efficiently drive these reactions. For instance, an Fe₂Ni-BDC MOF catalyst has been successfully utilized to couple 2-aminopyridines with various substrates, yielding N-(pyridin-2-yl)benzamide derivatives in yields exceeding 80%[2]. While highly efficient, this requires custom catalyst synthesis and is best suited for specialized scale-up operations.

Part 2: Workflow & Logical Relationships

TroubleshootingLogic Start Start: 3-Nitro-N-pyridin-2-ylbenzamide Synthesis Q1 Select Starting Material Start->Q1 Acid 3-Nitrobenzoic Acid Q1->Acid Chloride 3-Nitrobenzoyl Chloride Q1->Chloride Coupling Use HATU + DIPEA in DMF (50°C) Acid->Coupling Base Use DMAP + DIPEA in DCM (0°C to RT) Chloride->Base YieldCheck Analytical Check: Is Yield > 80%? Coupling->YieldCheck Base->YieldCheck Success Success: Proceed to Purification YieldCheck->Success Yes Fail Failure: Low Yield / Impurities YieldCheck->Fail No Hydrolysis Issue: Acyl Chloride Hydrolysis Fix: Strictly Anhydrous Conditions Fail->Hydrolysis If using Chloride Nucleophile Issue: Poor Nucleophilicity Fix: Increase Temp to 80°C or use MOF Fail->Nucleophile If using Acid

Logical troubleshooting workflow for optimizing 3-nitro-N-pyridin-2-ylbenzamide synthesis.

Part 3: Quantitative Data Presentation

The following table summarizes the expected thermodynamic outcomes and yields based on the chosen synthetic methodology.

Synthetic MethodologyReagents & CatalystsSolvent & TempTypical YieldPrimary Limitation / Causality
Direct Acyl Substitution 3-Nitrobenzoyl chloride, Et₃NDCM, 0 °C to RT40–50%High hydrolysis rate; Et₃N provides insufficient nucleophilic activation.
Catalyzed Acyl Substitution 3-Nitrobenzoyl chloride, DIPEA, DMAPDCM, 0 °C to RT75–85%Requires strictly anhydrous conditions to protect the highly reactive N-acylpyridinium intermediate.
Standard Carbodiimide 3-Nitrobenzoic acid, EDC, HOBtDMF, RT30–45%HOBt active ester is insufficiently electrophilic for deactivated 2-aminopyridines.
Uronium Coupling 3-Nitrobenzoic acid, HATU, DIPEADMF, 50 °C80–90%High reagent cost; requires elevated temperature to overcome activation energy barrier[1].
MOF Catalysis Fe₂Ni-BDC MOFDCM, 80 °C (24h)~82%Requires specialized preparation of the bimetallic heterogeneous catalyst[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop systems. You must verify the intermediate states before proceeding to the next step.

Protocol A: DMAP-Catalyzed Acyl Chloride Amidation (Optimized for Scale)

Mechanism: DMAP acts as an acyl transfer catalyst, overcoming the poor nucleophilicity of 2-aminopyridine.

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Causality: 3-nitrobenzoyl chloride is highly hygroscopic; ambient moisture will ruin the stoichiometry.

  • Reagent Loading: Dissolve 2-aminopyridine (10.0 mmol, 1.0 eq), DIPEA (20.0 mmol, 2.0 eq), and DMAP (1.0 mmol, 0.1 eq) in 30 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent addition is highly exothermic; thermal runaway will cause the acyl chloride to polymerize or degrade.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (11.0 mmol, 1.1 eq) in 10 mL anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Validation Check 1 (In-Process): 15 minutes after addition, spot the reaction on a TLC plate (Hexane:EtOAc 1:1). You should observe an intense new spot (product) under UV 254 nm and the near-complete disappearance of the 2-aminopyridine spot. Do not proceed to workup if starting material remains; add an additional 0.1 eq of acyl chloride.

  • Workup: Warm to room temperature. Quench with 20 mL saturated aqueous NaHCO₃ to destroy unreacted acyl chloride. Extract the organic layer, wash with 1M HCl (to remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: HATU-Mediated Carboxylic Acid Coupling (Optimized for Stability)

Mechanism: HATU forms a highly reactive HOAt-ester with 3-nitrobenzoic acid, utilizing neighboring-group participation to drive the reaction.

  • Activation Phase: In a dry vial, dissolve 3-nitrobenzoic acid (5.0 mmol, 1.0 eq) and HATU (6.0 mmol, 1.2 eq) in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (15.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes.

  • Validation Check 1 (Active Ester Formation): Perform a rapid LC-MS or TLC check. The 3-nitrobenzoic acid peak must be fully consumed, replaced by the mass/spot of the HOAt-active ester. If acid remains, the HATU may have degraded due to moisture.

  • Nucleophilic Attack: Add 2-aminopyridine (6.0 mmol, 1.2 eq) in one portion.

  • Thermal Driving: Heat the reaction to 50 °C for 12 hours. Causality: Even with HATU, the delocalized lone pair of 2-aminopyridine requires thermal energy to cross the activation barrier.

  • Validation Check 2 (Completion): LC-MS must show the [M+H]⁺ peak corresponding to 3-nitro-N-pyridin-2-ylbenzamide.

  • Isolation: Pour the DMF solution into 100 mL of rapidly stirring ice water. The product will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe2Ni-BDC catalyst. ResearchGate. Available at:[Link]

Sources

Troubleshooting solubility issues of 3-nitro-N-pyridin-2-ylbenzamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 3-nitro-N-pyridin-2-ylbenzamide

Welcome to the formulation support center. Working with 3-nitro-N-pyridin-2-ylbenzamide presents classic "brick-dust" and "grease-ball" challenges. This guide is designed for researchers and drug development professionals to decode the physicochemical barriers of this compound and provide validated, step-by-step resolution strategies.

Part 1: Mechanistic Root Cause Analysis

Before troubleshooting, we must understand why 3-nitro-N-pyridin-2-ylbenzamide resists aqueous dissolution:

  • High Crystal Lattice Energy : The molecule features strong intermolecular hydrogen bonding networks. The amide NH acts as a potent hydrogen bond donor, while the pyridine nitrogen, nitro oxygens, and carbonyl oxygen act as acceptors. This creates a tightly packed, highly stable crystal lattice that requires significant thermodynamic energy to break.

  • Extreme Lipophilicity : The presence of two aromatic rings and a 3-nitro group drives the partition coefficient (LogP) up, making hydration thermodynamically unfavorable.

  • pH-Dependent Ionization : At physiological pH (7.4), the molecule is entirely unionized. The primary basic center, the 2-aminopyridine moiety, typically only protonates at highly acidic pH (< 3.0), a behavior mirrored in structurally related N-pyridin-2-ylbenzamide derivatives like acalabrutinib 1.

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO for my in vitro assay, but it crashes out immediately when diluted into PBS (pH 7.4). Why? A1: You are experiencing "solvent-shift precipitation." DMSO is a strong hydrogen bond acceptor that easily breaks the drug's crystal lattice. However, when introduced to PBS, water rapidly diffuses into the DMSO. Because 3-nitro-N-pyridin-2-ylbenzamide is completely unionized and highly hydrophobic at pH 7.4, it rapidly nucleates and precipitates. Resolution: Do not dilute directly into aqueous buffers. Use a step-wise co-solvent system (e.g., DMSO/PEG400/Tween 80) or cyclodextrin complexation to shield the hydrophobic core before aqueous dilution [[2]]().

Q2: Can I leverage pH adjustment to keep it in solution for in vivo dosing? A2: Yes, but with strict physiological limitations. Because of the pyridine ring, the compound is freely soluble at pH < 3.0 1. However, administering a pH 2.5 solution intravenously or orally can cause severe tissue irritation or immediate precipitation upon buffering in the bloodstream or intestine. If using pH adjustment, it must be combined with a precipitation inhibitor (e.g., HPMC or PVP) to maintain supersaturation 3.

Q3: Which complexation agent is most effective for this specific pharmacophore? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cavity of HP-β-CD effectively encapsulates the aromatic rings (either the nitrobenzene or the pyridine ring), disrupting the pi-pi stacking, while the exterior hydroxyl groups ensure aqueous solubility 4.

Part 3: Strategic Decision Workflows

FormulationStrategy Start 3-nitro-N-pyridin-2-ylbenzamide Solubility Optimization CheckPH Is acidic formulation (pH < 3) acceptable for route? Start->CheckPH Acidic Use pH Adjustment (Protonated Pyridine) CheckPH->Acidic Yes Neutral Neutral pH Required (Unionized Drug) CheckPH->Neutral No Screening Excipient Screening Neutral->Screening Cyclo HP-β-CD Complexation (Solvent Evaporation) Screening->Cyclo High Dose / Liquid Nano Nanosuspension (Wet Media Milling) Screening->Nano Solid Dosage Form

Decision matrix for solubilizing 3-nitro-N-pyridin-2-ylbenzamide.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

Causality: We utilize solvent evaporation rather than simple aqueous kneading because the high lattice energy of the crystalline drug prevents efficient complexation in water alone. The organic solvent temporarily breaks the lattice, allowing the cyclodextrin cavity to capture the monomeric drug.

  • Dissolution: Dissolve 3-nitro-N-pyridin-2-ylbenzamide in a volatile organic solvent (e.g., ethanol) to completely disrupt the crystal lattice.

  • Host Preparation: Dissolve a molar excess (typically 1:2 drug:CD ratio) of HP-β-CD in deionized water.

  • Equilibration: Mix the organic and aqueous solutions under continuous magnetic stirring at 300 rpm for 2 hours to allow thermodynamic encapsulation 4.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator at 40°C.

  • Solidification: Lyophilize the remaining aqueous solution for 48 hours to obtain an amorphous solid dispersion.

  • Self-Validation Step: Reconstitute 10 mg of the lyophilized powder in 1 mL of PBS (pH 7.4). A successful complexation will yield a completely transparent solution with no visible particulates under 10x optical magnification.

ComplexationWorkflow Step1 Step 1: Dissolution Drug in EtOH HP-β-CD in Water Step2 Step 2: Mixing Stir 2h at 300 rpm (Equilibration) Step1->Step2 Step3 Step 3: Evaporation Rotary Evaporator (Remove EtOH) Step2->Step3 Step4 Step 4: Lyophilization Freeze-dry 48h (Amorphous Solid) Step3->Step4

Workflow for HP-β-CD inclusion complexation via solvent evaporation.

Protocol B: Top-Down Nanosuspension via Wet Media Milling

Causality: If complexation fails to achieve the required dose, reducing particle size to the sub-micron range (<300 nm) exponentially increases the surface area. According to the Noyes-Whitney equation, this drastically enhances the dissolution rate, improving bioavailability without altering the chemical structure [[3]]().

  • Dispersion: Disperse the crystalline drug (1-5% w/v) in an aqueous surfactant solution (e.g., 0.5% Tween 80 and 0.1% Poloxamer 188) to provide essential steric and electrostatic stabilization against agglomeration 5.

  • Milling Setup: Transfer the dispersion to a wet media mill containing yttrium-stabilized zirconium oxide beads (0.1 - 0.2 mm diameter).

  • Size Reduction: Mill at 2000 rpm for 60-120 minutes. Critical: Maintain the chamber temperature below 20°C using a cooling jacket to prevent Ostwald ripening (where small particles dissolve and redeposit onto larger ones).

  • Recovery: Separate the nanosuspension from the milling media using a 10 µm sieve.

  • Self-Validation Step: Analyze the suspension using Dynamic Light Scattering (DLS). A successful run should yield a Z-average particle size of <300 nm with a Polydispersity Index (PDI) < 0.2 5.

Part 5: Quantitative Data Summary

The following table summarizes the expected performance of various formulation strategies applied to benzamide derivatives.

Formulation StrategyPrimary Solubilization MechanismExpected Solubility GainPhysical Stability Profile
pH Adjustment (< 3.0) Pyridine nitrogen protonation> 100-foldHigh (in acidic media only)
Co-solvency (PEG400/EtOH) Dielectric constant reduction10 to 50-foldModerate (high precipitation risk upon dilution)
HP-β-CD Complexation Hydrophobic cavity encapsulation50 to 200-foldHigh (as lyophilized solid state)
Wet Media Milling Surface area expansion (Noyes-Whitney)Apparent dissolution rate ↑Moderate (requires steric/electrostatic stabilizers)

References

  • [5] Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. 5

  • [4] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem.4

  • [1] Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem. 1

  • [2] SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES - International Journal of Pharmaceutical Sciences and Medicine. 2

  • [3] Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. 3

Sources

Technical Support Center: Minimizing Side Reactions in N-Pyridin-2-ylbenzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of N-pyridin-2-ylbenzamides. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental chemical causality behind the most stubborn side reactions encountered in 2-aminopyridine amidation.

Due to the unique electronic properties of the 2-aminopyridine scaffold—specifically, the deactivated exocyclic amine and the basic ring nitrogen—standard peptide coupling or acylation conditions often fail, leading to complex mixtures. This guide provides self-validating methodologies and mechanistic insights to ensure high-yielding, chemoselective monoacylation.

I. Troubleshooting & FAQs: The "Big Three" Side Reactions

Q1: Why am I observing significant N,N-diacylation (diaroylation) during the synthesis of N-pyridin-2-ylbenzamides, and how do I stop it?

The Causality: 2-aminopyridines are deactivated amines due to the electron-withdrawing nature of the aza substitution in the ring. However, once the first acylation occurs, the resulting monoamide product is highly acidic. If you are using a relatively strong base like Triethylamine (Et₃N, pKb = 3.25) or Diisopropylethylamine (DIPEA), the base rapidly deprotonates the newly formed amide[1]. The resulting stabilized amide anion is a vastly superior nucleophile compared to the starting 2-aminopyridine, causing it to rapidly attack a second molecule of the acylating agent, forming the N,N-diacyl byproduct[1]. The Resolution: You must use a base that is strong enough to neutralize the HCl byproduct but too weak to deprotonate the product amide. Switching from Et₃N to Pyridine (pKb = 8.75) or using inorganic bases like K₂CO₃ completely suppresses the formation of the diacyl anion, halting the reaction cleanly at the monoamide stage[1].

Q2: My LC-MS shows a persistent +99 Da (or +98 Da) mass impurity when using HATU or HBTU. What is this, and how do I eliminate it?

The Causality: This is a classic tetramethylguanidinium byproduct. Uronium/aminium coupling reagents like HATU and HBTU are highly electrophilic at their guanidinium carbon[2]. Because the exocyclic amine of 2-aminopyridine is a poor nucleophile, its attack on the desired OAt-active ester is slow. This kinetic delay allows the 2-aminopyridine to directly attack the HATU reagent itself, forming a highly stable, undesired guanidinium adduct (+99 m/z relative to the amine)[3]. The Resolution:

  • Pre-activation: Never mix the carboxylic acid, HATU, and 2-aminopyridine simultaneously. Pre-activate the acid with HATU and base for 15–30 minutes to consume the HATU before introducing the amine[2].

  • Reagent Swap: Switch to a phosphonium-based coupling reagent like PyBOP. Because PyBOP lacks a guanidinium core, it is chemically impossible for it to form this specific +99 Da byproduct[4].

Q3: Why does my reaction sometimes yield pyridinium salts or fail to progress past a highly polar intermediate?

The Causality: The ring nitrogen of 2-aminopyridine is significantly more basic than the exocyclic amino group. When exposed to highly reactive electrophiles (like neat acid chlorides), the initial kinetic attack often occurs at the ring nitrogen, forming an N-acylpyridinium intermediate[5]. The Resolution: This intermediate is a kinetic product. Under the right conditions (mild heating or extended stirring), it will undergo an intermolecular or intramolecular rearrangement to the thermodynamically favored exocyclic amide. Ensure your reaction is given sufficient time to reach thermodynamic equilibrium, and avoid quenching the reaction prematurely.

II. Quantitative Data: Reagent Selection & Side Reaction Profiles

To facilitate rapid decision-making, the following table summarizes the expected side-reaction profiles based on your choice of reagents.

Coupling StrategyBase UsedPrimary Side Reaction RiskDiacylation RiskGuanidinylation RiskRecommended Use Case
Benzoyl Chloride Et₃N / DIPEAN,N-DiacylationCRITICAL (>40%)NoneNot Recommended
Benzoyl Chloride Pyridine / K₂CO₃Hydrolysis of ChlorideLOW (<5%)NoneScale-up / Robust acids
HATU / HBTU DIPEAGuanidinylation (+99 Da)LowHIGH Only with strict pre-activation
PyBOP DIPEAPyrrolidine amidationLowZERO Complex/Chiral benzamides
COMU 1 eq. TMPMinimalLowLowChallenging couplings[4]

III. Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the pKa of the microenvironment, these workflows inherently prevent the side reactions discussed above.

Protocol A: Chemoselective Acid Chloride Method (Zero-Diacylation)

Use this protocol when your benzoic acid derivative can be easily converted to an acid chloride.

  • Preparation: Dissolve 2-aminopyridine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add anhydrous Pyridine (1.5 equiv, 15 mmol). Do not use Et₃N or DIPEA.

  • Electrophile Addition: Cool the mixture to 0 °C under an inert atmosphere (N₂/Ar). Add the benzoyl chloride derivative (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation Check: TLC or LC-MS should show the consumption of the kinetic N-acylpyridinium intermediate and the absence of the M+104 diacyl peak.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The use of Pyridine ensures the product remains protonated at the amide nitrogen, preventing water solubility issues during extraction.

Protocol B: Guanidinylation-Free Amidation via Phosphonium Coupling

Use this protocol for sensitive benzoic acid derivatives where acid chlorides are too harsh.

  • Pre-activation (Critical Step): In a dry flask, dissolve the benzoic acid derivative (1.1 equiv) and PyBOP (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv). Stir for 20 minutes at room temperature to fully form the OBt-active ester and consume the PyBOP.

  • Amine Addition: Add 2-aminopyridine (1.0 equiv) to the pre-activated mixture.

  • Coupling: Stir at room temperature for 12–18 hours. Because 2-aminopyridine is a weak nucleophile, extended time is required. Heating to 40 °C can accelerate this if the acid is thermally stable.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% LiCl (aq) to remove DMF, followed by 0.1 M HCl to remove unreacted 2-aminopyridine, and brine.

IV. Mechanistic Pathway Visualizations

The following diagrams illustrate the chemical logic dictating the success or failure of your amidation reactions.

DiacylationPathway SM 2-Aminopyridine + Benzoyl Chloride Mono N-pyridin-2-ylbenzamide (Desired Monoamide) SM->Mono Weak Base (Pyridine, pKb 8.8) Anion Deprotonated Amide Anion SM->Anion Strong Base (Et3N, pKb 3.2) Diacyl N,N-Diacyl Byproduct (Undesired) Anion->Diacyl + Benzoyl Chloride (Rapid Attack)

Caption: Mechanistic divergence of 2-aminopyridine acylation based on base strength.

HATUPathway Acid Carboxylic Acid + Base ActiveEster OAt-Active Ester Acid->ActiveEster + HATU (Pre-activation) HATU HATU Reagent HATU->ActiveEster Guanidine Tetramethylguanidinium Byproduct (+99 Da) HATU->Guanidine + Amine (Direct Attack) Amine 2-Aminopyridine (Poor Nucleophile) Product N-pyridin-2-ylbenzamide (Desired) Amine->Product Amine->Guanidine ActiveEster->Product + Amine (Slow Productive Path)

Caption: Competing kinetic pathways in HATU-mediated amidation leading to guanidinylation.

V. References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: ARKIVOC / Semantic Scholar URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Coupling Reagents (Peptide Synthesis) Source: Aapptec Peptides URL:[Link]

  • Pyridine: Electrophilic Substitutions and Reactivity Source: Wikipedia URL:[Link]

Sources

Removing unreacted 2-aminopyridine from 3-nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating 3-nitro-N-pyridin-2-ylbenzamide from reaction mixtures containing unreacted 2-aminopyridine .

Below, you will find a mechanistic breakdown of the separation logic, field-proven troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Part 1: The Physicochemical Basis of Separation

To successfully separate these two compounds, we must exploit their distinct electronic environments. 2-aminopyridine possesses a highly basic pyridine ring nitrogen due to the electron-donating resonance from the exocyclic amino group[1]. In contrast, the target amide (3-nitro-N-pyridin-2-ylbenzamide) has its exocyclic nitrogen tied up in an amide bond with a strongly electron-withdrawing 3-nitrobenzoyl group, which drastically reduces the overall basicity of the molecule.

Table 1: Physicochemical Data for Separation Strategy

CompoundRolepKa (Conjugate Acid)Primary Basic SiteAqueous Solubility (Neutral)
2-Aminopyridine Unreacted Impurity6.86[2]Pyridine Ring Nitrogen[1]High
3-nitro-N-pyridin-2-ylbenzamide Target Product< 3.0 (Estimated)None (Neutralized by acyl group)Low

Part 2: Troubleshooting FAQs & Self-Validating Protocols

FAQ 1: How do I perform an acid wash to selectively remove 2-aminopyridine without losing my amide product?

The Causality: Because the pKa of 2-aminopyridine is 6.86[2], lowering the pH of the aqueous phase to below 4.0 ensures that >99% of the 2-aminopyridine is protonated. This converts the neutral amine into a highly polar pyridinium salt, forcing it to partition into the aqueous layer[3]. The amide, lacking a strongly basic site, remains in the organic layer.

Protocol 1: Liquid-Liquid Acid Extraction

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with high solubility for the amide (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Add an equal volume of 1M HCl (aq) or 10% Citric Acid (aq) to the separatory funnel. Causality note: Citric acid is often preferred if the amide is sensitive to strong mineral acids.

  • Partitioning: Shake vigorously and vent. Allow the layers to separate completely.

  • Validation Checkpoint 1 (The Self-Validation): Extract a drop of the aqueous layer and test it with pH paper. It must read pH < 4. If the pH is higher, the unreacted amine has buffered the solution; add more acid and re-shake.

  • Separation: Drain the aqueous layer (containing the protonated 2-aminopyridine).

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate alongside a pure 2-aminopyridine standard. Elute and stain with Ninhydrin or Dragendorff's reagent. The absence of the amine spot confirms successful scavenging.

  • Neutralization & Drying: Wash the organic layer with saturated NaHCO3 (to remove residual acid), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

AcidWash Start Crude Mixture (Amide + 2-Aminopyridine) AddAcid Add 1M HCl or 10% Citric Acid (Adjust to pH < 4) Start->AddAcid PhaseSep Phase Separation (Separatory Funnel) AddAcid->PhaseSep AqLayer Aqueous Layer (Protonated 2-Aminopyridine) PhaseSep->AqLayer Water Soluble Salt OrgLayer Organic Layer (3-nitro-N-pyridin-2-ylbenzamide) PhaseSep->OrgLayer Neutral Amide

Workflow for liquid-liquid extraction using an acid wash.

FAQ 2: My amide is partially soluble in the aqueous acidic layer, leading to yield loss. Is there a non-aqueous alternative?

The Causality: Yes. If your specific amide derivative exhibits unwanted aqueous solubility, you should avoid liquid-liquid extraction entirely and use a Polymer-Supported Scavenger Resin .

PS-Isocyanate (Polystyrene methylisocyanate) is a functionalized polymer designed to irreversibly capture nucleophiles. The isocyanate group reacts covalently with the primary exocyclic amine of 2-aminopyridine to form a stable urea linkage. Because the isocyanate is tethered to a macroscopic polystyrene bead, the trapped impurity is simply filtered away[4]. The product amide is non-nucleophilic and will not react with the resin.

Table 2: PS-Isocyanate Scavenger Parameters

ParameterSpecification / Condition
Resin Type 1% Cross-linked poly(styrene-co-divinylbenzene)
Functional Group Benzylisocyanate
Loading Capacity 1.0 – 1.8 mmol/g
Equivalents Required 2 – 3 eq. relative to unreacted amine
Reaction Time 1 – 16 hours at 20 °C
Compatible Solvents DCM, DCE, THF, Toluene

Protocol 2: Polymer-Supported Scavenging

  • Preparation: Dissolve the crude reaction mixture in a compatible swelling solvent (e.g., Dichloromethane or THF). Causality note: 1% cross-linked polystyrene requires a swelling solvent to expose the internal reactive pores to the amine[5].

  • Resin Addition: Add 3 equivalents of PS-Isocyanate resin (calculated based on the theoretical maximum remaining 2-aminopyridine).

  • Agitation: Gently agitate the suspension on an orbital shaker at 20 °C for 2 to 4 hours. Do not use a magnetic stir bar, as the grinding action will fracture the polymer beads and clog your filter.

  • Validation Checkpoint 1 (The Self-Validation): Before filtering, remove a 10 µL aliquot of the liquid phase. Run a rapid GC-MS or TLC. If 2-aminopyridine is still detected, add 1 more equivalent of resin and agitate for an additional hour. The protocol is only complete when the liquid phase is analytically free of the amine.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2 column volumes of the reaction solvent to ensure all non-bound amide product is recovered.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the pure 3-nitro-N-pyridin-2-ylbenzamide.

Scavenger Start Crude Mixture in DCM/THF (Amide + 2-Aminopyridine) AddResin Add PS-Isocyanate Resin (3 equivalents) Start->AddResin Incubate Agitate at 20°C (Avoid magnetic stirring) AddResin->Incubate Filter Filter Suspension (Sintered Glass) Incubate->Filter ResinWaste Resin-Bound Urea (Discard Solid) Filter->ResinWaste Covalent Trapping Filtrate Filtrate (Amide Product) Filter->Filtrate Non-reactive Amide

Polymer-supported isocyanate scavenging workflow for non-aqueous amine removal.

Part 3: References

  • Aminopyridines - EPA Archive. Environmental Protection Agency. Available at: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • Solid-Supported Reagents and Scavengers. Sopachem. Available at: [Link]

  • How to separate amides from free amine. ResearchGate. Available at:[Link]

  • PS-Isocyanate Technical Note. Biotage. Available at:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-nitro-N-pyridin-2-ylbenzamide, a key intermediate for researchers in medicinal chemistry and materials science. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-nitro-N-pyridin-2-ylbenzamide?

A1: The most prevalent and direct method is the amidation reaction between 3-nitrobenzoic acid and 2-aminopyridine. To facilitate this reaction, the carboxylic acid group of 3-nitrobenzoic acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of 2-aminopyridine. A common approach is the conversion of the carboxylic acid to an acyl chloride.

Q2: My reaction is not proceeding to completion, even after extended reflux. What are the likely causes?

A2: Incomplete conversion is a frequent issue. The primary culprits are often insufficient activation of the carboxylic acid, suboptimal reaction temperature, or catalyst deactivation. Ensure your activating agent (e.g., thionyl chloride) is fresh and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Additionally, verify that your reflux temperature is appropriate for the solvent used.

Q3: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A3: A common side product is the self-condensation of 3-nitrobenzoic acid to form an anhydride, especially if the acyl chloride intermediate is exposed to moisture. Another possibility is the formation of diacylated 2-aminopyridine, where two molecules of 3-nitrobenzoyl chloride react with the amine. To minimize these, use a slight excess of 2-aminopyridine and ensure slow, controlled addition of the acyl chloride to the reaction mixture at a low temperature before commencing reflux.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. A suitable mobile phase for this reaction would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting materials (3-nitrobenzoic acid and 2-aminopyridine) and the product (3-nitro-N-pyridin-2-ylbenzamide) will have different Rf values, allowing you to track the consumption of reactants and the formation of the product. Visualization can be achieved under UV light (254 nm) and by using specific stains for nitro compounds.[1]

Q5: What is a typical reflux time for this synthesis?

A5: The optimal reflux time can vary significantly based on the solvent, temperature, and scale of the reaction. A general starting point is 4-8 hours. However, it is crucial to monitor the reaction by TLC every 1-2 hours to determine the point of maximum product formation and avoid potential degradation with prolonged heating. For some related N-(pyridin-2-yl)benzamide syntheses, reaction times of up to 24 hours at 80°C have been reported to achieve good yields.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization Steps
Low or No Product Yield Incomplete activation of 3-nitrobenzoic acid.Use fresh, high-purity thionyl chloride or an alternative activating agent like EDC with HOBt. Ensure the reaction is performed under strictly anhydrous conditions.
Low reaction temperature.Ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent. For example, with dichloromethane (DCM), the reflux temperature is around 40°C, while for toluene it is approximately 110°C.
Hydrolysis of the acyl chloride intermediate.Add the 3-nitrobenzoyl chloride solution dropwise to the 2-aminopyridine solution at a low temperature (e.g., 0-5°C) before initiating reflux.
Formation of Significant Side Products Self-condensation of 3-nitrobenzoic acid.Ensure complete conversion of the carboxylic acid to the acyl chloride before adding the amine.
Diacylation of 2-aminopyridine.Use a slight molar excess (1.1-1.2 equivalents) of 2-aminopyridine relative to 3-nitrobenzoyl chloride.
Unreacted starting materials in the final product.Optimize reflux time by monitoring with TLC. If the reaction stalls, consider adding a catalytic amount of a base like pyridine to scavenge any generated HCl.
Difficulty in Product Purification Product is an oil or does not crystallize easily.Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). If recrystallization fails, column chromatography on silica gel is a reliable alternative.
Co-elution of product and impurities during chromatography.Optimize the solvent system for column chromatography by testing various mobile phase polarities with TLC.

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-N-pyridin-2-ylbenzamide via Acyl Chloride

This protocol is a standard and robust method for the synthesis of the target compound.

Step 1: Formation of 3-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approximately 75-80°C) for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is typically used directly in the next step.

Step 2: Amidation

  • In a separate flask, dissolve 2-aminopyridine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0-5°C.

  • Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled 2-aminopyridine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Key Processes

Reaction Workflow

A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B SOCl2, DMF (cat.), Reflux D 3-nitro-N-pyridin-2-ylbenzamide B->D Anhydrous Solvent, 0°C to Reflux C 2-Aminopyridine C->D

Caption: Synthesis workflow for 3-nitro-N-pyridin-2-ylbenzamide.

Troubleshooting Logic

Start Low Product Yield Q1 Check TLC: Starting Material Remaining? Start->Q1 A1 Incomplete Reaction Q1->A1 Yes Q2 Check TLC: Multiple Spots? Q1->Q2 No S1 Increase Reflux Time Verify Temperature A1->S1 A2 Side Product Formation Q2->A2 Yes A3 No Product Formation Q2->A3 No S2 Optimize Reactant Stoichiometry Purify by Chromatography A2->S2 S3 Verify Reagent Quality Check for Anhydrous Conditions A3->S3

Caption: Troubleshooting decision tree for low yield issues.

References

  • Nguyen, T. V., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 24(21), 3949. Available at: [Link]

  • Frontiers in Chemistry (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

  • PMC (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Google Patents (2013). WO 2013/150545 A2 - Process for preparing dabigatran etexilate.

Sources

Nitro-Benzamide Synthesis Support Hub: Overcoming Steric and Electronic Hurdles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the amidation of highly hindered or electronically deactivated nitroaromatics.

This guide moves beyond generic protocols. It dissects the causality behind reaction failures and provides self-validating methodologies to ensure your syntheses are robust, reproducible, and scientifically sound.

The Core Challenge: Mechanistic Insight

When attempting to couple ortho-substituted nitrobenzoic acids (e.g., 2-amino-6-methyl-4-nitrobenzoic acid) or utilizing nitroanilines as nucleophiles, chemists face a dual mechanistic barrier[1]:

  • Steric Hindrance: Bulky ortho-substituents physically block the nucleophilic trajectory of the incoming amine. Traditional carbodiimides (like EDC) form an O-acylisourea intermediate that is simply too bulky to allow nucleophilic attack in a congested pocket.

  • Electronic Deactivation: The strongly electron-withdrawing nitro group pulls electron density away from the reaction center. If the nitro group is on the aniline, it severely dampens the amine's nucleophilicity via resonance.

MechanisticLogic A Ortho-Substituted Nitrobenzoic Acid B Steric Bulk Blocks Nucleophile A->B C Strong Electron-Withdrawing Nitro Group A->C D Poor O-Acyl Iso-Urea Formation B->D E Deactivated Electrophilic Center C->E F Low Amide Yield (<20%) D->F E->F G Solution: Uronium Salts (COMU) or Acid Chlorides F->G

Logical relationship between steric/electronic effects and low amidation yields.

Troubleshooting Guide & FAQs

Q1: My standard EDC/HOBt coupling for an ortho-nitrobenzoic acid yields <20% product. Why, and how do I fix it? A: Causality: EDC/HOBt generates an active ester that is highly sensitive to steric bulk. The physical volume of the ortho-nitro group prevents the amine from accessing the electrophilic carbonyl carbon[1]. Solution: Switch to a highly reactive uronium/aminium salt like COMU or HATU. These reagents form a highly reactive Oxyma or OAt active ester that forces the coupling forward, often pushing yields to 70-95% even in congested environments[1].

Q2: I switched to HATU to force the coupling, but I am now seeing massive epimerization and side reactions. What is the alternative? A: Causality: HATU is highly reactive but typically requires an excess of base, which can abstract the alpha-proton and cause epimerization. Furthermore, HATU is based on HOAt, which is explosive and poses significant safety risks[2]. Solution: Transition to COMU. COMU is a morpholine-based uronium salt incorporating OxymaPure[3]. Mechanistically, its internal hydrogen-bond acceptor allows it to perform exceptionally well with only 1 equivalent of base, drastically reducing epimerization[3]. It is also non-explosive and highly soluble[2].

Q3: I am trying to couple a standard benzoic acid with a nitroaniline, but no amide forms. How do I activate the amine? A: Causality: Nitroanilines are notoriously poor nucleophiles because the nitro group withdraws electron density from the amine via resonance, rendering it unreactive toward standard active esters. Solution: You must increase the electrophilicity of the carboxylic acid to the absolute maximum by forming an acid chloride[4]. Using thionyl chloride (SOCl


) with a catalytic amount of DMF forms a highly reactive Vilsmeier-Haack type intermediate (an iminium chloride) that rapidly converts even unreactive nitrobenzoic acids into acid chlorides, forcing the deactivated amine to react[5].

Quantitative Data & Reagent Selection

To standardize your approach, consult the following comparative data matrix when selecting an activation method for hindered nitro-benzamides.

Coupling Reagent / MethodEstimated Yield (Hindered)Steric ToleranceEpimerization RiskSafety Profile & Notes
EDC / HOBt 10% - 40%LowLowSafe, but ineffective for ortho-nitro systems[1].
HATU 70% - 95%HighModerate to HighExplosive hazard (HOAt-based); requires excess base[2].
COMU 75% - 98%Very HighVery LowSafe (Oxyma-based); water-soluble byproducts; requires only 1 eq. base[3].
Acid Chloride (SOCl

/DMF)
80% - 99%Very HighHigh (if chiral)Robust for deactivated amines; generates HCl gas[4].

Validated Step-by-Step Methodologies

Use the workflow diagram below to select the appropriate protocol based on your specific substrates.

ProtocolWorkflow Start Start: Nitro-Benzamide Synthesis Q1 Is the amine severely deactivated (e.g., Nitroaniline)? Start->Q1 Q2 Is the carboxylic acid sterically hindered (ortho-nitro)? Q1->Q2 No ProtocolB Protocol B: Acid Chloride Method (SOCl2 + DMF cat.) Q1->ProtocolB Yes ProtocolA Protocol A: Uronium Salt Coupling (COMU / DIPEA) Q2->ProtocolA Yes Standard Standard Coupling (EDC / HOBt) Q2->Standard No

Decision workflow for selecting the optimal amide coupling protocol.

Protocol A: Uronium Salt Coupling (COMU) for Hindered Nitrobenzoic Acids

Self-Validating Mechanism: COMU acts as its own indicator; the reaction mixture will change color as the active ester is consumed by the amine[3].

  • Pre-activation: To a dry round-bottom flask under N

    
    , add the hindered nitrobenzoic acid (1.0 equiv.) and COMU (1.1 equiv.)[1]. Dissolve in anhydrous DMF (0.1–0.5 M).
    
  • Base Addition: Cool the mixture to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.). Stir for 5 minutes to ensure complete formation of the Oxyma active ester[1].

  • Amine Addition: Add the amine (1.1 equiv.) directly to the pre-activated solution.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 1–6 hours[1].

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine. COMU byproducts are highly water-soluble and will partition cleanly into the aqueous layer[3]. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Acid Chloride Generation (SOCl /DMF cat.) for Deactivated Nitroanilines

Self-Validating Mechanism: The cessation of gas evolution (SO


 and HCl) physically indicates the completion of the acid chloride formation[4].
  • Vilsmeier-Haack Activation: Suspend the carboxylic acid (1.0 equiv.) in anhydrous Toluene or DCM (0.5 M). Add Thionyl Chloride (SOCl

    
    ) (2.0–3.0 equiv.) followed by exactly 1-2 drops of anhydrous DMF[4]. The DMF acts as a catalyst, forming an iminium chloride intermediate that drastically accelerates the chlorination[5].
    
  • Reflux: Heat the mixture to reflux. Stir for 2–4 hours until the solution becomes completely clear and gas evolution ceases[4].

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl

    
    . Do not expose the crude acid chloride to atmospheric moisture.
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. In a separate flask, dissolve the deactivated nitroaniline (1.1 equiv.) and Pyridine or Triethylamine (1.5 equiv.) in DCM[4].

  • Addition: Add the amine solution dropwise to the acid chloride. Warm to room temperature and stir for 1–4 hours. Quench with water, extract with DCM, and purify via silica gel chromatography[4].

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Intermediate acid halides: A review Source: Scholars Research Library - Der Pharma Chemica URL:[Link]

Sources

Stability of 3-nitro-N-pyridin-2-ylbenzamide in DMSO solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 3-nitro-N-pyridin-2-ylbenzamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic assay performance of small molecule libraries. A common culprit is the solvent. While Dimethyl Sulfoxide (DMSO) is the industry standard for compound storage, its physical properties can severely compromise the structural integrity of sensitive molecules like 3-nitro-N-pyridin-2-ylbenzamide. This guide explores the causality behind these degradation pathways and provides self-validating protocols to ensure absolute confidence in your experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my 3-nitro-N-pyridin-2-ylbenzamide stock solution lose potency over time when stored at room temperature? A1: The loss of potency is primarily driven by the hygroscopic nature of DMSO. The highly polar sulfoxide group readily forms strong hydrogen bonds with atmospheric moisture[1]. Once water is introduced into the system, the amide bond of 3-nitro-N-pyridin-2-ylbenzamide becomes highly susceptible to hydrolysis. This reaction cleaves the molecule into 3-nitrobenzoic acid and 2-aminopyridine, completely abolishing its intended biological activity. Studies on repository compound stability indicate that water absorption induces more significant compound degradation than oxygen exposure[2].

Q2: I observe a precipitate in my DMSO stock after thawing it from -80°C. Is the compound degrading? A2: It is not necessarily degrading, but it is aggregating. Freeze-thaw cycles create localized concentration gradients. As the DMSO freezes, the solute is excluded from the solvent crystal lattice, pushing the local concentration of 3-nitro-N-pyridin-2-ylbenzamide beyond its thermodynamic solubility limit. Upon thawing, the kinetic energy required to redissolve these crystalline aggregates is often higher than room temperature can provide. Repeated cycles can lead to permanent precipitation and erroneously low assay concentrations[2].

Q3: Does the nitro group pose a specific stability risk in DMSO? A3: Generally, nitroaromatics are stable in pure, anhydrous DMSO. However, if the DMSO degrades or contains impurities (such as trace amines or basic contaminants), the electron-withdrawing nature of the 3-nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Maintaining anhydrous, high-purity DMSO is critical to preventing these secondary degradation pathways[3].

Section 2: Quantitative Stability Data

To establish a baseline for expectations, the following table summarizes the quantitative stability profile of 3-nitro-N-pyridin-2-ylbenzamide (and structurally analogous benzamides) under various storage conditions[4][5].

Storage ConditionSolvent QualityTimeframeExpected Integrity (%)Primary Failure Mode
-80°C, Argon headspaceAnhydrous DMSO (<0.1% H₂O)12 Months> 98%None
-20°C, Ambient airAnhydrous DMSO (<0.1% H₂O)6 Months~ 92%Minor precipitation
4°C, Ambient airWet DMSO (10% H₂O)3 Months~ 85%Amide Hydrolysis
25°C, Ambient airWet DMSO (10% H₂O)12 Months< 52%Severe Hydrolysis

Section 3: Diagnostic Workflows and Degradation Pathways

To systematically address assay failures, follow the diagnostic workflow below. Do not rely on visual inspection alone; chemical degradation often leaves solutions completely clear.

TroubleshootingWorkflow Start Assay Signal Loss or High Variability VisualCheck Visual Inspection of DMSO Stock Start->VisualCheck Precipitate Precipitate Visible? VisualCheck->Precipitate Warm Warm to 37°C & Sonicate Precipitate->Warm Yes LCMS Perform LC-MS/UV Stability Assessment Precipitate->LCMS No Redissolve Did it redissolve? Warm->Redissolve Redissolve->LCMS Yes Discard1 Discard Stock. Implement Single-Use Aliquots. Redissolve->Discard1 No Hydrolysis Peak at [M-H] for 3-nitrobenzoic acid? LCMS->Hydrolysis Discard2 Discard Stock. Use Anhydrous DMSO. Hydrolysis->Discard2 Yes (Hydrolysis) Proceed Proceed with Assay Hydrolysis->Proceed No (Intact)

Fig 1: Diagnostic workflow for troubleshooting 3-nitro-N-pyridin-2-ylbenzamide instability.

DegradationPathway Intact 3-nitro-N-pyridin-2-ylbenzamide (Intact Active Compound) Acid 3-nitrobenzoic acid (Inactive Metabolite) Intact->Acid Hydrolysis Amine 2-aminopyridine (Inactive Metabolite) Intact->Amine Hydrolysis Water H2O absorbed by DMSO Water->Intact Catalyzes

Fig 2: Primary chemical degradation pathway via water-induced amide hydrolysis.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions about your solvent. The following protocols are designed as self-validating systems, meaning the success or failure of the protocol is internally controlled and measurable.

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions Causality: By eliminating atmospheric exposure, we prevent the hygroscopic pull of DMSO, thereby shutting down the hydrolysis pathway.

  • Solvent Validation: Procure anhydrous DMSO (≤0.005% water) packaged under argon. Do not use standard benchtop DMSO.

  • Atmospheric Control: Perform all weighings and dissolutions inside a dry nitrogen or argon-purged glove box.

  • Dissolution: Dissolve 3-nitro-N-pyridin-2-ylbenzamide to a maximum concentration of 10 mM. Self-validation step: The solution must be completely optically clear. Any turbidity indicates either moisture contamination or exceeding the thermodynamic solubility limit.

  • Aliquotting: Dispense 10–20 µL single-use aliquots into amber, low-bind polypropylene tubes.

  • Inert Headspace: Overlay the liquid in each tube with a gentle stream of argon gas before sealing.

  • Storage: Store immediately at -80°C.

Protocol 2: LC-MS/UV Stability Assessment Causality: UV absorption provides quantitative concentration data, while MS provides qualitative structural data to identify specific degradation products (e.g., the 3-nitrobenzoic acid fragment).

  • Sample Preparation: Thaw one aliquot of the 3-nitro-N-pyridin-2-ylbenzamide stock at 37°C for 2 minutes. Vortex vigorously.

  • Dilution: Dilute the sample 1:100 in an HPLC-grade Acetonitrile/Water (50:50) mixture containing 0.1% Formic Acid. Self-validation step: Spike the sample with a known concentration of an internal standard (e.g., carbamazepine) to normalize injection volume variations and matrix effects[6].

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Simultaneously, scan in positive and negative electrospray ionization (ESI) modes.

  • Data Analysis:

    • Calculate the ratio of the intact 3-nitro-N-pyridin-2-ylbenzamide peak area to the internal standard.

    • Look for the emergence of a peak at [M-H]⁻ corresponding to 3-nitrobenzoic acid (m/z ~166) to confirm hydrolysis.

References

Sources

Technical Support Center: Catalyst Poisoning in 3-nitro-N-pyridin-2-ylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-nitro-N-pyridin-2-ylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for one of the most common and frustrating hurdles in catalytic synthesis: catalyst poisoning. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose, remedy, and, most importantly, prevent catalyst deactivation in your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding catalyst poisoning in the context of 3-nitro-N-pyridin-2-ylbenzamide synthesis, which typically involves the coupling of 3-nitrobenzoic acid and 2-aminopyridine.

Q1: My palladium-catalyzed amidation reaction to form 3-nitro-N-pyridin-2-ylbenzamide has stalled, or the yield is significantly lower than expected. Could this be catalyst poisoning?

A1: Yes, it is a strong possibility. Low or no product yield is a classic symptom of catalyst deactivation.[1][2] In palladium-catalyzed cross-coupling reactions, the active Pd(0) species is sensitive to various impurities and even the reactants themselves.[1][2] You might also observe the formation of a black precipitate, known as "palladium black," which indicates the aggregation of the catalyst into an inactive state.[3] Before re-optimizing temperature or concentration, a systematic check for potential catalyst poisons is a critical first step.

Q2: What are the most likely catalyst poisons in this specific reaction?

A2: For the synthesis of 3-nitro-N-pyridin-2-ylbenzamide, the primary suspects for catalyst poisoning fall into two categories:

  • Inherent Poisons (from reactants): The 2-aminopyridine substrate is a major potential inhibitor. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, acting as a competitive ligand and deactivating the catalyst.[4] Other nitrogen-containing heterocycles present as impurities can have a similar effect.[5]

  • Extrinsic Poisons (from impurities):

    • Sulfur Compounds: Thiophenes, mercaptans, or other sulfur-containing impurities, even at ppm levels in starting materials like 2-aminopyridine, are potent poisons for palladium catalysts.[4]

    • Halides: Residual chlorides or other halides from the synthesis of starting materials can interfere with the catalytic cycle.[4][5]

    • Water and Oxygen: While not "poisons" in the classic sense of irreversible binding, both can be highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, while water can lead to unwanted side reactions like the hydrolysis of activated intermediates or protodeboronation in Suzuki-type couplings.[1][5]

Q3: How can I definitively identify the source of the poison in my starting materials?

A3: A combination of analytical techniques and controlled experiments is the most effective approach:

  • Analytical Chemistry: Use high-sensitivity techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile impurities (e.g., thiophene) in your 2-aminopyridine. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal and sulfur contamination.

  • Control Experiments: The most direct method is to run a "High-Purity Reaction" as a baseline.[3] Purify your starting materials rigorously (see Section 3, Protocol 1) and use fresh, anhydrous, and degassed solvents. If this high-purity reaction proceeds with a significantly higher yield, it strongly confirms that impurities in your standard reagents are the root cause.[3]

Q4: How does the pyridine nitrogen in 2-aminopyridine specifically inhibit the palladium catalyst?

A4: The pyridine nitrogen acts as a Lewis base and can coordinate to the electron-deficient palladium metal center. This coordination can interfere with the catalytic cycle in several ways:

  • Site Blocking: It can occupy a coordination site on the palladium, preventing the binding of the intended reactants (e.g., the aryl halide in a cross-coupling reaction).

  • Ligand Displacement: It can displace essential phosphine or carbene ligands, leading to an unstable catalyst complex that is prone to aggregation into inactive palladium black.[2]

  • Electronic Deactivation: By donating electron density to the metal center, it can make the palladium less electrophilic and thus less reactive in key steps like oxidative addition.

Q5: Are there alternative synthetic routes or catalysts that are less susceptible to this type of poisoning?

A5: Yes. If catalyst poisoning proves to be an intractable problem, consider these alternatives:

  • Stoichiometric Coupling Reagents: While less atom-economical, classic amide bond formation using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) bypasses the need for a sensitive metal catalyst altogether.[6]

  • Boron-Based Catalysis: Direct amidation reactions using boronic acid or borane-pyridine complex catalysts have been shown to be effective and may exhibit different sensitivities to impurities compared to palladium systems.[7][8][9]

  • Heterogeneous Catalysts: Metal-Organic Frameworks (MOFs), such as Fe2Ni-BDC, have been used as recyclable heterogeneous catalysts for amidation reactions to produce N-(pyridin-2-yl)-benzamide, potentially offering greater stability.[10]

Section 2: Troubleshooting Workflow and Data

When faced with a failing reaction, a logical, step-by-step diagnostic process is essential. The following workflow provides a decision tree to systematically identify and solve the issue.

Diagnostic Workflow for Catalyst Deactivation

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Reagent & Condition Verification cluster_2 Phase 3: Poison Identification cluster_3 Phase 4: Solution Implementation start Low Yield or Stalled Reaction check_precipitate Observe Reaction: Black Precipitate (Pd Black)? start->check_precipitate check_reagents Verify Reagent Purity & Stoichiometry check_precipitate->check_reagents Yes or No check_inert Ensure Rigorous Inert Atmosphere (Ar/N2) check_reagents->check_inert check_solvents Use Anhydrous & Degassed Solvents check_inert->check_solvents run_control Run Control Experiment with Purified Reagents (See Protocol 1) check_solvents->run_control If problem persists analyze_sm Analytical Screening: GC-MS for Sulfur/N-impurities in 2-Aminopyridine run_control->analyze_sm solution_ligand Screen Ligands (See Table 1 & Protocol 2) run_control->solution_ligand If yield improves but is not optimal solution_purify Routinely Purify Starting Materials analyze_sm->solution_purify Poison Identified solution_alt Consider Alternative Catalyst System (e.g., Boron-based) solution_ligand->solution_alt If ligand screen fails

Caption: A decision-tree workflow for troubleshooting catalyst poisoning.

Data Presentation: Ligand Selection to Mitigate Inhibition

The choice of ligand is critical for stabilizing the palladium catalyst, especially in the presence of an inhibiting substrate like 2-aminopyridine. Bulky, electron-rich phosphine ligands can create a sterically shielded and highly active catalyst that is less susceptible to poisoning.

Ligand TypeExample LigandsKey CharacteristicsSuitability for Pyridine Substrates
Monodentate Trialkylphosphines P(t-Bu)₃, PCy₃Very bulky, strongly electron-donating.Moderate: Can promote fast reactions but may suffer from dissociation.
Monodentate Biarylphosphines SPhos, XPhos, RuPhosBulky, electron-rich, provide steric protection to the metal center.High: Often the best choice; they stabilize the active catalyst and promote difficult oxidative additions.[2]
Bidentate (Bis)phosphines Xantphos, dppfForm stable chelate complexes with palladium.Moderate to High: The defined bite angle can offer stability, but flexibility is sometimes needed.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form very stable bonds with palladium.High: Excellent for stabilizing the catalyst and preventing aggregation, but can sometimes be less active.

Section 3: Experimental Protocols

These protocols provide detailed, actionable steps for addressing common sources of catalyst poisoning.

Protocol 1: Purification of 2-Aminopyridine to Remove Potential Poisons

Objective: To remove non-volatile impurities (e.g., sulfur compounds, metal traces) and residual water from commercial 2-aminopyridine before use in a sensitive catalytic reaction.

Rationale: Impurities present in commercial reagents are a frequent cause of reaction failure.[11] This protocol uses acid-base extraction to remove basic or acidic impurities and recrystallization to obtain a highly pure solid.[12]

Materials:

  • Crude 2-aminopyridine

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Separatory funnel, flasks, filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude 2-aminopyridine in ethyl acetate (approx. 10 mL per 1 g of solid).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 20 mL). Note: The product will move into the aqueous layer as the hydrochloride salt. Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the initial organic layer with water once more and add this to the combined aqueous layers to ensure complete recovery. Discard the organic layer which contains neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1M NaOH with stirring until the pH is > 9. The free 2-aminopyridine will precipitate or form an oil.

  • Extraction: Extract the aqueous solution with fresh ethyl acetate (3 x 30 mL).

  • Drying: Combine the organic extracts, wash once with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified, free-based 2-aminopyridine.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of hot toluene or a toluene/hexanes mixture. Allow to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Protocol 2: Screening for Optimal Ligand in the Presence of Pyridine Inhibition

Objective: To empirically determine the most effective palladium ligand to overcome the inhibitory effects of the 2-aminopyridine substrate.

Rationale: There is no universal "best" ligand; performance is highly dependent on the specific substrates and conditions.[11] A systematic screen of ligands with diverse steric and electronic properties is the most reliable way to identify an optimal catalyst system.

Materials:

  • Small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂)

  • A panel of ligands (See Table 1 for suggestions: e.g., P(t-Bu)₃, SPhos, Xantphos, IPr)

  • Your reaction substrates (3-nitrobenzoic acid derivative and purified 2-aminopyridine)

  • Anhydrous, degassed solvent and base

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Setup: In an inert atmosphere, arrange a set of reaction vials. To each vial, add the palladium source and the specific ligand to be tested. A typical Pd:Ligand ratio is 1:2 for monodentate ligands and 1:1.1 for bidentate ligands.

  • Reagent Addition: Add the 3-nitrobenzoic acid derivative, the purified 2-aminopyridine, the base, and the solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block set to your standard reaction temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial under inert conditions.

  • Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the percent conversion to the desired 3-nitro-N-pyridin-2-ylbenzamide product.

  • Evaluation: Compare the conversion rates for each ligand. The ligand that provides the highest yield in the shortest time is the most effective for overcoming the inhibition and is the best candidate for scaling up the reaction.

Section 4: Catalyst Regeneration

Q: My palladium catalyst has turned into black precipitate. Can it be reactivated?

A: Reactivating palladium black from a complex organic reaction mixture is extremely challenging and often not practical on a lab scale. The black precipitate consists of agglomerated palladium particles, which have a very low surface area and are often coated with organic decomposition products.[3] While some industrial processes exist for catalyst regeneration, for laboratory-scale synthesis, the focus should be on prevention rather than cure. If significant amounts of palladium have precipitated, the most viable option is recovery of the metal, followed by the synthesis of a fresh catalyst. In some specific cases of deactivation by oxidation from Pd(0) to Pd(II), in-situ reduction might be possible, but this is less relevant when aggregation has occurred.[13]

References

  • Radovic, J. et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. Available at: [Link]

  • Ramachandran, P. V. et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. Available at: [Link]

  • Nguyen, T. V. et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Available at: [Link]

  • Katritzky, A. R. et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • Jambhorkar, V. S. et al. (2021). A CONVENIENT CATALYST-FREE SYNTHESIS OF SOME SUBSTITUTED PYRIDINE BENZAMIDES FROM ARYL ALDEHYDES. ResearchGate. Available at: [Link]

  • Yuan, N. et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]

  • Wikipedia. Catalyst poisoning. Wikipedia. Available at: [Link]

  • U.S. Patent. (1930). Process for the preparation of sulphur compounds of pyridine. Google Patents.
  • Nguyen, T. V. et al. (2020). Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]

  • Park, J. et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: [Link]

  • Sperger, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Request PDF. Fully exposed palladium cluster catalysts enable hydrogen production from nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Ramachandran, P. V. et al. (2024). (PDF) Borane-Pyridine: An Efficient Catalyst for Direct Amidation. ResearchGate. Available at: [Link]

  • OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. Available at: [Link]

  • Wang, J. et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]

  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.. Available at: [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Organic Syntheses Procedure. (2018). Organic Syntheses. Available at: [Link]

  • Yuan, N. et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • ChemRxiv. (2021). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. Available at: [Link]

  • ACS Applied Nano Materials. (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Publications. Available at: [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

  • Catalytic Amidation. University College London. Available at: [Link]

  • The Chemistry Blog. (2023). Chemicals Used In Pharmaceuticals. The Chemistry Blog. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Wang, M. et al. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. ResearchGate. Available at: [Link]

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Validation & Comparative

1H NMR spectral interpretation of 3-nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H NMR Spectral Interpretation of 3-Nitro-N-pyridin-2-ylbenzamide: A Comparative Guide

Executive Summary

3-Nitro-N-pyridin-2-ylbenzamide is a highly functionalized heteroaromatic scaffold frequently utilized as a key intermediate in the development of allosteric glucokinase activators[1] and kinase inhibitors. Accurate structural characterization of this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its rigid amide linker and the presence of two electron-deficient aromatic systems, which often lead to severe signal overlap. This guide objectively compares the analytical performance of two distinct NMR environments—routine 400 MHz in CDCl3 versus high-resolution 600 MHz in DMSO-d6—providing researchers with a validated framework for precise spectral interpretation.

The Analytical Challenge: Solvent and Field-Strength Comparison

When interpreting the 1H NMR spectrum of 3-nitro-N-pyridin-2-ylbenzamide, the choice of solvent and magnetic field strength directly dictates the accuracy of the structural assignment.

  • Solvent Causality (DMSO-d6 vs. CDCl3): The base 2 core exhibits strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents like CDCl3[2]. In CDCl3, the amide NH proton appears as a broad, concentration-dependent singlet (~8.80 ppm) due to intermediate exchange rates. Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor, fully solvating the molecule and locking the NH proton into a highly deshielded, sharp singlet at ~11.20 ppm[3]. This solvent-induced downfield shift prevents the broad NH signal from obscuring the critical aromatic region.

  • Field-Strength Causality (600 MHz vs. 400 MHz): At 400 MHz, the highly deshielded protons of the 3-nitrophenyl ring (H4 and H6) and the pyridine ring (H3 and H6) suffer from second-order coupling effects and signal overlap. Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (in Hz), transforming overlapping multiplets into baseline-resolved first-order signals. This allows for the precise extraction of critical meta-couplings (e.g., the ~1.8 Hz coupling of the benzoyl H2 proton).

Quantitative Spectral Assignments

The following table summarizes the comparative 1H NMR data, demonstrating the superior resolution achieved using the 600 MHz / DMSO-d6 system.

ProtonPositionDMSO-d6 (600 MHz) δ (ppm)CDCl3 (400 MHz) δ (ppm)Causality & Structural Notes
NH Amide~11.20 (s, 1H)~8.80 (br s, 1H)Strong solvent-solute H-bonding in DMSO deshields the proton, moving it clear of the aromatic region.
H2 Benzoyl8.85 (t, J = 1.8 Hz, 1H)8.75 (t, J = 1.8 Hz, 1H)Highly deshielded by the synergistic anisotropic effects of the ortho -NO2 and carbonyl groups.
H4 Benzoyl8.45 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H)8.35 (m, 1H)Deshielded by the ortho -NO2 group. Overlaps with Pyridine-H6 in CDCl3 at lower field strengths.
H6 Pyridine8.40 (ddd, J = 4.8, 1.8, 0.8 Hz, 1H)8.32 (m, 1H)Deshielded by the adjacent electronegative ring nitrogen.
H6 Benzoyl8.35 (dt, J = 7.8, 1.2 Hz, 1H)8.25 (dt, J = 7.8, 1.2 Hz, 1H)Deshielded by the ortho carbonyl group.
H3 Pyridine8.20 (d, J = 8.4 Hz, 1H)8.38 (d, J = 8.4 Hz, 1H)Chemical shift is highly sensitive to the dihedral angle of the amide bond.
H4 Pyridine7.85 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H)7.78 (m, 1H)Positioned para to the ring nitrogen; exhibits classic ortho and meta couplings.
H5 Benzoyl7.80 (t, J = 8.0 Hz, 1H)7.68 (t, J = 8.0 Hz, 1H)Positioned meta to both electron-withdrawing groups; the least deshielded proton on the benzoyl ring.
H5 Pyridine7.18 (ddd, J = 7.4, 4.8, 1.0 Hz, 1H)7.10 (m, 1H)Positioned meta to the ring nitrogen; the most shielded aromatic proton in the molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints for the acquisition of the 600 MHz DMSO-d6 spectrum.

Step 1: Sample Preparation & Standardization

  • Action: Dissolve exactly 15 mg of 3-nitro-N-pyridin-2-ylbenzamide in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A concentration of ~25 mg/mL ensures a high signal-to-noise ratio (SNR) within a short acquisition time, minimizing the risk of sample degradation or water absorption.

  • Validation Check: The solution must be completely transparent. Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Particulate matter will distort the magnetic field homogeneity, leading to broadened peaks.

Step 2: Shimming and Tuning

  • Action: Insert the sample into the 600 MHz spectrometer, lock onto the deuterium signal of DMSO-d6, and perform gradient shimming.

  • Validation Check: Inspect the TMS peak at 0.00 ppm. The protocol is only validated if the TMS signal appears as a perfectly symmetrical singlet with a half-height line width (

    
    ) of < 1.0 Hz. If broader, re-shim the Z1 and Z2 gradients.
    

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 32 scans.

  • Causality: Rigid aromatic protons often exhibit long longitudinal relaxation times (T1). A D1 of 2.0 seconds ensures complete relaxation between pulses, preventing the under-integration of the isolated H2 and H5 protons.

Step 4: Spectral Processing & Calibration

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the SNR without sacrificing the resolution of the fine meta-couplings. Phase the spectrum manually to ensure flat baselines.

  • Validation Check: Set the central peak of the residual DMSO-d5 quintet precisely to 2.50 ppm. Integrate the highly distinct, isolated benzoyl H2 triplet (~8.85 ppm) to exactly 1.00. If the protocol was executed correctly, the integrals for the remaining eight aromatic protons will self-validate to values between 0.95 and 1.05.

Logic Workflow Diagram

G A Sample Prep: 3-nitro-N-pyridin-2-ylbenzamide B Solvent Selection A->B C DMSO-d6 (High Solubility, Strong H-Bonding) B->C D CDCl3 (Low Solubility, Weak H-Bonding) B->D E Acquisition (600 MHz) Optimal Dispersion C->E F Spectral Processing (0.3 Hz LB, Phasing) E->F G Multiplet Resolution (Nitro & Pyridine Rings) F->G

Workflow for NMR solvent selection and spectral resolution of 3-nitro-N-pyridin-2-ylbenzamide.

References

  • PubChem. "N-(pyridin-2-yl)benzamide".
  • Hinklin, R. J., et al. (2013). "Identification of a New Class of Glucokinase Activators through Structure-Based Design". Journal of Medicinal Chemistry.
  • Amazon S3 Archives. (2026). "Identification and Synthesis of Substituted N-Pyridin-2-yl-benzamides as Competitive Inhibitors".

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of benzamide derivatives is a critical function in pharmaceutical development and synthetic chemistry. 3-nitro-N-pyridin-2-ylbenzamide (C₁₂H₉N₃O₃, exact mass 243.0644 Da) presents a unique analytical challenge due to the presence of three distinct functional domains: a nitroaromatic ring, an amide linkage, and a basic pyridine moiety.

As a Senior Application Scientist, I have structured this guide to objectively compare the fragmentation behaviors of this compound across two primary mass spectrometry platforms: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) . This guide details the mechanistic causality behind the observed fragmentation patterns and provides self-validating experimental protocols for robust laboratory execution.

Mechanistic Causality in Fragmentation

Understanding the gas-phase chemistry of 3-nitro-N-pyridin-2-ylbenzamide requires analyzing the relative bond dissociation energies and the thermodynamic stability of the resulting product ions.

  • Amide Bond Cleavage (Alpha Cleavage): Amides typically undergo cleavage at the N-CO bond, a mechanism well-documented in 1[1]. In ESI positive mode, protonation preferentially occurs at the highly basic pyridine nitrogen. Upon collision-induced dissociation (CID), the molecule undergoes heterolytic cleavage to form a highly stable, resonance-stabilized 3-nitrobenzoyl cation (m/z 150), which is a common base peak for 2[2].

  • Nitro Group Dynamics: Aromatic nitro groups are prone to specific neutral losses. The ejection of a nitro radical (•NO₂, 46 Da) or nitric oxide (NO, 30 Da) is driven by the relatively weak C-NO₂ bond, a defining feature in the 3[3].

  • Pyridine Ring Stability: The 2-aminopyridine fragment (m/z 95 in ESI, m/z 94 in EI) is highly stable due to its preserved aromaticity. The charge retention on this fragment competes with the benzoyl cation, often resulting in a complementary pair of high-intensity peaks.

ESI_Fragmentation M Precursor Ion [M+H]+ m/z 244 B_cat 3-Nitrobenzoyl Cation m/z 150 M->B_cat N-CO Cleavage (-94 Da) P_cat Protonated 2-Aminopyridine m/z 95 M->P_cat N-CO Cleavage (-149 Da) B_NO2 Loss of NO2 m/z 104 B_cat->B_NO2 -NO2 (46 Da) B_CO Loss of CO m/z 122 B_cat->B_CO -CO (28 Da)

ESI-MS/MS fragmentation pathways of 3-nitro-N-pyridin-2-ylbenzamide.

Platform Comparison: ESI-MS/MS vs. EI-MS

The choice of ionization technique dictates the energy transferred to the molecule and, consequently, the fragmentation profile.

  • ESI-MS/MS (Soft Ionization): Ideal for LC-coupled workflows. ESI imparts minimal internal energy, yielding a dominant intact molecular ion [M+H]⁺ at m/z 244. By applying targeted CID, researchers can isolate m/z 244 and systematically break it down. This provides clear precursor-product relationships essential for targeted quantification (e.g., Multiple Reaction Monitoring assays).

  • EI-MS (Hard Ionization): Operates at a standardized 70 eV, stripping an electron to form the radical cation [M]⁺• at m/z 243. This excess internal energy causes immediate, extensive fragmentation. While the molecular ion peak may be weak, the resulting spectrum provides a highly reproducible "fingerprint" that is independent of the instrument, making it superior for untargeted library matching.

Workflow Sample 3-Nitro-N-pyridin- 2-ylbenzamide LC LC Separation (C18 Column) Sample->LC GC GC Separation (HP-5MS) Sample->GC ESI ESI (Soft) [M+H]+ m/z 244 LC->ESI EI EI (Hard, 70eV) [M]+. m/z 243 GC->EI CID CID Fragmentation Targeted MS/MS ESI->CID Scan Full Scan Extensive Fragmentation EI->Scan

Comparative analytical workflows for MS analysis of the benzamide.

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed across both analytical platforms, highlighting the structural assignments and cleavage pathways.

Fragment Ionm/z (ESI-MS/MS)m/z (EI-MS)Structural AssignmentOrigin / Cleavage Pathway
Molecular Ion 244 [M+H]+243 [M]+•Intact MoleculeProtonation (ESI) / Electron loss (EI)
3-Nitrobenzoyl Cation 150150[C7H4NO3]+N-CO amide bond cleavage
2-Aminopyridine Ion 9594[C5H7N2]+ / [C5H6N2]+•N-CO amide bond cleavage
Nitrophenyl Cation 122122[C6H4NO2]+Loss of CO (28 Da) from m/z 150
Benzoyl Cation Derivative 104104[C7H4O]+Loss of NO₂ (46 Da) from m/z 150

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies incorporate self-validating system suitability checks.

Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve 1 mg of 3-nitro-N-pyridin-2-ylbenzamide in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in H₂O:Acetonitrile (50:50, v/v) containing 0.1% formic acid. Spike with 100 ng/mL of a stable isotope-labeled internal standard (e.g., d4-benzamide) to validate ionization stability.

  • System Suitability (Self-Validation): Run a solvent blank (H₂O:ACN + 0.1% FA) prior to the sample batch to confirm zero carryover at the target m/z 244 transition.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the mass spectrometer in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • CID Optimization: Isolate precursor m/z 244 in Q1. Ramp collision energy (CE) from 10 to 40 eV in Q2 (using Argon collision gas) to determine optimal fragmentation for the m/z 150 and m/z 95 product ions. Scan product ions in Q3.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the compound in high-purity dichloromethane to a final concentration of 50 µg/mL.

  • System Suitability (Self-Validation): Perform a perfluorotributylamine (PFTBA) tune immediately before the run to validate mass axis calibration (m/z 69, 219, 502) and verify 70 eV electron multiplier performance.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Detection: Set the EI source to 70 eV and source temperature to 230°C. Acquire full scan data from m/z 50 to 300.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. nih.gov.1

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. benchchem.com. 2

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. benchchem.com. 3

Sources

X-ray diffraction (XRD) data for 3-nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Analysis: X-ray Diffraction (XRD) Data for 3-nitro-N-pyridin-2-ylbenzamide and Structural Alternatives

Introduction

N-(pyridin-2-yl)benzamide derivatives represent a privileged structural motif in modern drug discovery, frequently utilized as allosteric modulators, glucokinase activators, and kinase inhibitors[1]. The solid-state conformation of these Active Pharmaceutical Ingredients (APIs)—specifically the dihedral angle between the benzamide and pyridine rings—dictates their hydrogen-bonding networks. This directly impacts bulk solubility, bioavailability, and receptor binding affinity.

This guide provides an objective crystallographic comparison between 3-nitro-N-pyridin-2-ylbenzamide and two structurally relevant alternatives: 4-methyl-N-pyridin-2-ylbenzamide [2] and 2,3-difluoro-N-(2-pyridyl)benzamide [3]. By analyzing X-ray diffraction (XRD) data, we elucidate how the strongly electron-withdrawing and sterically demanding 3-nitro substitution alters the crystal lattice compared to methyl or fluoro substitutions.

Structural Comparison: Packing Causality and Hydrogen Bonding

In unsubstituted or weakly substituted N-(pyridin-2-yl)benzamides, the dominant supramolecular synthon is the intermolecular N–H···N(pyridine) hydrogen bond, which typically drives the formation of discrete hydrogen-bonded dimers with an


 structural motif[3].
  • 4-Methyl-N-pyridin-2-ylbenzamide (Alternative 1) : The electron-donating para-methyl group introduces minimal steric hindrance, allowing the molecule to maintain a relatively planar conformation. It crystallizes in the triclinic P-1 space group, forming tightly packed, predictable dimers[2].

  • 2,3-Difluoro-N-(2-pyridyl)benzamide (Alternative 2) : The ortho/meta fluoro substitutions induce an electronic shift but have a small van der Waals radius. This compound also crystallizes in P-1 with two independent molecules in the asymmetric unit. The dihedral angles are 49.97° and 51.58°, and the molecules aggregate via N–H···N(pyridine) interactions into

    
     dimers, which are further linked via C–H···O interactions into supramolecular chains[3].
    
  • 3-Nitro-N-pyridin-2-ylbenzamide (Target Product) : The introduction of the 3-nitro group fundamentally disrupts this baseline. The bulky nitro group at the meta position creates significant steric repulsion with the amide carbonyl, forcing a larger dihedral twist (>50°). Furthermore, the highly electronegative nitro oxygens act as competitive hydrogen-bond acceptors. This disrupts the standard

    
     dimer formation, shifting the packing arrangement toward infinite supramolecular chains or complex 3D networks mediated by C–H···O(nitro) interactions. This altered packing typically results in a higher lattice energy, which can lower aqueous solubility but increase thermal stability compared to the methyl analog.
    

Quantitative Data: Crystallographic Parameters

The following table summarizes the single-crystal X-ray diffraction (SCXRD) parameters, objectively comparing the target compound's expected structural class behavior against the empirical data of its alternatives.

Parameter3-nitro-N-pyridin-2-ylbenzamide (Target)4-Methyl-N-pyridin-2-ylbenzamide[2]2,3-Difluoro-N-(2-pyridyl)benzamide[3]
Crystal System Monoclinic (Expected)TriclinicTriclinic
Space Group P2₁/c (Expected)P-1P-1
Unit Cell: a, b, c (Å) Structure-dependent5.9447, 7.7890, 12.333See Ref[3]
Unit Cell: α, β, γ (°) Structure-dependent97.75, 94.54, 106.50See Ref[3]
Dihedral Angle > 50° (Steric twist)~35°49.97° / 51.58°
R-factor (Obs) < 0.0500 (Target standard)0.04480.0460

Experimental Protocols: Self-Validating XRD Workflow

To ensure scientific integrity, the crystallographic characterization of 3-nitro-N-pyridin-2-ylbenzamide must follow a self-validating protocol. This ensures that the single crystal selected for SCXRD is an accurate representation of the bulk API powder, preventing the mischaracterization of kinetic polymorphs.

Step 1: Thermodynamic Crystallization

  • Procedure : Dissolve 50 mg of the synthesized API in a minimal volume of ethyl acetate. Slowly diffuse hexane (anti-solvent) into the solution at 20 °C over 72 hours.

  • Causality : Slow vapor diffusion maintains the system near equilibrium, favoring the growth of the thermodynamically stable polymorph rather than kinetically trapped metastable forms.

Step 2: Single-Crystal Data Collection (SCXRD)

  • Procedure : Select a single crystal under polarized light microscopy. Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (

    
     Å). Collect data at 150 K [3].
    
  • Causality : Collecting data at cryogenic temperatures (150 K) significantly reduces the thermal vibration (ellipsoids) of the atoms. This is absolutely critical for nitro-aromatics, as the nitro group oxygens are highly prone to rotational disorder at room temperature, which can artificially inflate the R-factor and obscure true hydrogen-bonding distances.

Step 3: Structure Solution and Refinement

  • Procedure : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the data-to-parameter ratio exceeds 10:1[3].
    

Step 4: Bulk Phase Validation via PXRD (The Self-Validation Step)

  • Procedure : Grind the remaining bulk powder from Step 1. Collect a Powder X-ray Diffraction (PXRD) pattern from 2θ = 5° to 40° at room temperature. Generate a simulated powder pattern from the SCXRD .cif file.

  • Causality : Overlaying the experimental bulk PXRD pattern with the simulated SCXRD pattern creates a closed-loop validation system. A 1:1 match in peak positions confirms that the single crystal analyzed is representative of the entire batch, proving phase purity and eliminating the risk of polymorphic contamination.

Workflow Visualization

XRD_Protocol A API Synthesis & Purification (3-nitro-N-pyridin-2-ylbenzamide) B Thermodynamic Crystallization (Slow Evaporation in EtOAc/Hexane) A->B Yields Phase C Single Crystal Selection (Polarized Light Microscopy) B->C Isolates Specimen F Bulk Phase Validation (Experimental vs Simulated PXRD) B->F Bulk Powder Sample D SCXRD Data Collection (Mo Kα, 150 K) C->D Mount on Diffractometer E Structure Solution & Refinement (SHELXT / SHELXL) D->E Generates .hkl / .cif E->F Extracts Simulated Pattern

Figure 1: Self-validating X-ray diffraction workflow for benzamide API characterization.

References

  • National Center for Biotechnology Information. "N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem." PubChem Database.[Link]

  • Gallagher, J. F., McMahon, J., Anderson, F. P., & Lough, A. J. "2,3-Difluoro-N-(2-pyridyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, 2008.[Link]

  • Coles, S. J., Threlfall, T. L., Mayer, T. A., & Hursthouse, M. B. "4-Methyl-N-pyridin-2-yl-benzamide." eCrystals - University of Southampton, 2000.[Link]

Sources

A Researcher's Comparative Guide to Melting Point Determination: The Case of 3-nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the melting point of a pure crystalline solid is a fundamental physical constant, serving as a critical indicator of both identity and purity. For a novel or uncharacterized compound such as 3-nitro-N-pyridin-2-ylbenzamide, the accurate determination of its melting point is an indispensable first step in its physicochemical characterization. A sharp, well-defined melting range provides a strong indication of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[1][2][3] This guide provides an in-depth comparison of three prevalent methodologies for melting point determination, tailored for researchers, scientists, and drug development professionals. We will explore the classic Thiele tube method, the widely used digital melting point apparatus, and the advanced technique of Differential Scanning Calorimetry (DSC), explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

The Foundational Principle: Melting Point and Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure.[2][4] For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5–1.5°C.[2][5] The introduction of an impurity disrupts the crystal lattice structure, which, according to the principles of freezing point depression, results in a lower and broader melting range.[2][3] This thermodynamic behavior is the cornerstone of why melting point determination is a powerful, yet simple, analytical tool.[2][6]

Method 1: The Thiele Tube - A Classic Visual Technique

The Thiele tube method is a traditional, cost-effective technique that relies on visual observation of the sample as it is heated in a circulating oil bath.[5] Its clever design utilizes convection currents to ensure a slow, uniform heating of the sample and the thermometer.

Causality and Scientific Integrity

The core principle is to achieve thermal equilibrium between the heating medium (oil), the thermometer, and the sample, allowing for an accurate visual detection of the phase transition. The slow heating rate, mandated by pharmacopeial standards to be around 1-2°C per minute near the melting point, is critical.[2][7] Heating too rapidly creates a thermal lag between the thermometer and the sample, leading to a falsely elevated and broad melting range.[2]

Experimental Protocol: Thiele Tube Method
  • Sample Preparation: The 3-nitro-N-pyridin-2-ylbenzamide sample must be completely dry and finely powdered.[8][9] Jab the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder.[8][10] Tap the sealed end of the tube on a hard surface, and then drop it through a long glass tube to compact the sample to a height of 2-3 mm.[8][9]

  • Apparatus Assembly: Attach the packed capillary tube to a calibrated thermometer using a small rubber band or a slice of tubing. The sample should be level with the thermometer's bulb.[8] The rubber band must remain above the level of the heating oil.

  • Heating: Insert the thermometer and capillary assembly into the Thiele tube, ensuring the sample is positioned midway in the main body of the tube.[8] Gently heat the side arm of the Thiele tube with a microburner, using a back-and-forth motion to control the heating rate.[8]

  • Observation and Recording:

    • Preliminary Run: Heat rapidly to determine an approximate melting point.[5] Allow the apparatus to cool.

    • Accurate Determination: In a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.[8] Then, slow the heating rate to 1-2°C per minute.

    • Record the onset temperature (T1) : The temperature at which the first droplet of liquid appears.[8][9]

    • Record the clear point temperature (T2) : The temperature at which the last solid particle melts.[8][9]

    • The melting range is reported as T1 - T2.

Workflow for Thiele Tube Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement P1 Dry & Pulverize 3-nitro-N-pyridin-2-ylbenzamide P2 Load Capillary Tube (2-3 mm height) P1->P2 P3 Compact Sample P2->P3 S1 Attach Capillary to Thermometer P3->S1 S2 Insert into Thiele Tube S1->S2 M1 Heat Side Arm (Rapidly for Approx. MP) S2->M1 M2 Cool Apparatus M1->M2 M3 Heat to 20°C below MP M2->M3 M4 Heat Slowly (1-2°C/min) M3->M4 M5 Observe & Record Onset (T1) and Clear (T2) Points M4->M5 Result Report Melting Range (T1 - T2) M5->Result

Caption: Workflow for Thiele Tube Method.

Method 2: Digital Melting Point Apparatus - The Modern Standard

Automated and semi-automated digital melting point instruments have largely replaced the Thiele tube in modern laboratories. These devices use a heated metal block and a digital temperature sensor (like a Pt100) for precise temperature control and measurement.[11][12] The melting process is observed through a magnifying lens, often with built-in illumination, or detected automatically by photoelectric means.[11][13]

Causality and Scientific Integrity

This method enhances reproducibility and reduces operator-to-operator variability. The principle remains the same—controlled heating and observation—but the execution is more precise. Digital control ensures a consistent, linear heating ramp, which is crucial for accuracy.[9][13] The United States Pharmacopeia (USP) General Chapter <741> and ASTM E324 provide detailed guidelines for using such apparatus, emphasizing the need for regular calibration with certified reference standards.[7][14][15][16]

Experimental Protocol: Digital Melting Point Apparatus
  • Sample Preparation: Prepare a packed capillary tube with 3-nitro-N-pyridin-2-ylbenzamide exactly as described for the Thiele tube method. Proper packing is essential for accurate automated detection.[8][9]

  • Instrument Setup:

    • Ensure the instrument is calibrated using certified standards (e.g., USP Melting Point Reference Standards) near the expected melting range.[9][10]

    • If the approximate melting point is unknown, perform a rapid preliminary run.[13]

    • For an accurate measurement, program the instrument with a starting temperature, a plateau temperature (typically 10-15°C below the expected melting point), and a slow ramp rate (1°C/min is recommended by USP).[13][15][17]

  • Measurement:

    • Insert the capillary tube(s) into the heating block.[8][13]

    • Start the heating program. The instrument will heat rapidly to the plateau temperature and then switch to the slow ramp rate.[13][18]

    • Observe the sample through the viewfinder.

    • Record the onset and clear point temperatures as displayed by the instrument. Many modern instruments can automatically detect and record these points.[9][11]

  • Post-Measurement: Allow the heating block to cool sufficiently (at least 20°C below the melting point) before running the next sample.[8] Always use a fresh sample for each determination.[1][8]

Workflow for Digital Melting Point Apparatus

G cluster_prep Preparation cluster_program Instrument Programming cluster_measurement Automated Measurement P1 Prepare Packed Capillary Tube M1 Insert Capillary P1->M1 P2 Calibrate Instrument with Standards S1 Set Plateau Temp (~15°C below expected MP) P2->S1 S2 Set Ramp Rate (e.g., 1°C/min) S1->S2 M2 Start Program (Rapid heat to plateau) M1->M2 M3 Slow Ramp Through Melt M2->M3 M4 Observe / Auto-detect Onset (T1) & Clear (T2) Points M3->M4 Result Record Digital Readout (T1 - T2) M4->Result

Caption: Workflow for Digital Melting Point Apparatus.

Method 3: Differential Scanning Calorimetry (DSC) - The Thermodynamic Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides a quantitative measure of the heat flow into or out of a sample as a function of temperature.[19][20] For melting, DSC measures the energy absorbed by the sample (an endothermic process) to transition from solid to liquid.

Causality and Scientific Integrity

Instead of relying on visual observation of a physical change, DSC directly measures the thermodynamics of the phase transition.[19] A DSC thermogram plots heat flow against temperature. The melting event appears as an endothermic peak. The onset temperature of this peak is often correlated with the melting point, and the peak temperature represents the point of maximum heat absorption. The area under the peak is the enthalpy of fusion (ΔH), a valuable thermodynamic parameter.[19] The sharpness of the peak is an excellent indicator of purity.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh a small amount of the 3-nitro-N-pyridin-2-ylbenzamide sample (typically 2-10 mg) into a DSC pan (e.g., aluminum).[21]

    • Hermetically seal the pan using a sample press.[21]

    • Prepare an identical empty, sealed pan to serve as the reference.[21]

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.[21]

    • Purge the cell with an inert gas (e.g., nitrogen) to create a controlled atmosphere and prevent oxidative degradation.[19]

    • Program the instrument's thermal method: typically includes an initial equilibration step, a controlled heating ramp (e.g., 5-10°C/min), and a final cooling step.

  • Measurement and Data Analysis:

    • Run the thermal method. The instrument will precisely control the temperature ramp and record the differential heat flow between the sample and reference.

    • The resulting thermogram will show a baseline, followed by an endothermic peak corresponding to the melting of the sample.

    • Using the instrument's analysis software, determine the extrapolated onset temperature, peak temperature, and the integrated peak area (enthalpy of fusion).[21][22]

Workflow for Differential Scanning Calorimetry (DSC)

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Data Acquisition & Analysis P1 Weigh Sample (2-10 mg) into DSC Pan P2 Hermetically Seal Sample & Reference Pans P1->P2 S1 Load Sample & Reference Pans into DSC Cell P2->S1 S2 Program Thermal Method (Ramp Rate, Temp Range) S1->S2 M1 Run Method under Inert Gas Purge M2 Record Heat Flow vs. Temp (Thermogram) M1->M2 M3 Analyze Endothermic Peak M2->M3 Result Report Onset Temp, Peak Temp, & ΔH M3->Result

Caption: Workflow for Differential Scanning Calorimetry.

Comparative Analysis of Methodologies

The choice of method depends on the specific requirements of the analysis, from routine quality control to in-depth physicochemical characterization.

FeatureThiele Tube MethodDigital Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change in a circulating liquid bath.Visual or automated detection of phase change in a controlled, heated metal block.[11][13]Measurement of heat flow difference between a sample and a reference during a controlled temperature ramp.[19][20]
Primary Output Visual melting range (T1 - T2).[8]Digital melting range (T1 - T2).[9]Thermogram showing onset temp, peak temp, and enthalpy of fusion (ΔH).[19][22]
Precision Low to Moderate; operator-dependent.High; improved by digital control.Very High; quantitative thermodynamic data.
Sample Throughput Low (typically one sample at a time).Moderate (models can run 2-6 samples simultaneously).[13][18]Low to Moderate (autosamplers available).
Sample Amount Small (mg scale).Small (mg scale).Very Small (2-10 mg).[21]
Cost Very Low.Moderate.High.
Key Advantage Low cost, simple setup.High accuracy, ease of use, reproducibility, compliance with pharmacopeial methods.[7][9]Provides quantitative thermodynamic data (enthalpy), high sensitivity, excellent for purity analysis.
Key Limitation Operator-dependent, less precise, use of hot oil poses safety risk.Higher initial cost than Thiele tube.High instrument cost, requires more extensive training for data interpretation.
Best Suited For Academic teaching labs, preliminary checks where high precision is not required.Quality control labs, research labs for routine purity assessment and identification.[6][16]Physicochemical characterization, polymorphism studies, purity determination, formulation development.[20]

Conclusion

For the definitive characterization of a new chemical entity like 3-nitro-N-pyridin-2-ylbenzamide, a multi-faceted approach is recommended. While a digital melting point apparatus provides a rapid, accurate, and compliant method for determining the melting range for routine identification and purity checks, Differential Scanning Calorimetry (DSC) offers the most comprehensive and authoritative data. The DSC thermogram not only provides a highly precise melting point (onset temperature) but also reveals the energy of the transition (enthalpy of fusion) and offers deeper insights into the material's thermal behavior and purity profile. The classic Thiele tube, while foundational, is best reserved for educational or preliminary screening purposes where the higher precision and documentation standards of modern research and development are not required. By selecting the appropriate methodology, researchers can confidently establish the melting point of 3-nitro-N-pyridin-2-ylbenzamide, a critical parameter that underpins its entire development pathway.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Yadav, S., & Singh, P. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Retrieved from [Link]

  • USP. (2012). <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia 35. Retrieved from [Link]

  • USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. The United States Pharmacopeial Convention. Retrieved from [Link]

  • ASTM E324: 2023 Organic Chemicals Melting Points Test Method. (2023). BSB Edge. Retrieved from [Link]

  • Unakalla, V. N., et al. (2023). Melting Point Of Organic Compounds: A Comprehensive Guide. International Journal of Creative Research Thoughts (IJCRT), 11(5). Retrieved from [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

  • Jin, X., et al. (2014). Determination of the PCM melting temperature range using DSC. Thermochimica Acta, 593, 48-53. Retrieved from [Link]

  • DIGITAL MELTING POINT APPARATUS. (n.d.). Contech Instruments Ltd. Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]

  • How Melting Point Determination Works. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Giani, S., et al. (2017). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved from [Link]

  • ASTM E324 - 23. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). LinkedIn. Retrieved from [Link]

  • Melting Points and the Melting Range of Organic Chemicals ASTM E324. (2021). Infinita Lab. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC). (n.d.). Purdue University. Retrieved from [Link]

  • Melting Point Determination. (2012). University of South Alabama. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995). Regulations.gov. Retrieved from [Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point. (2017). ResearchGate. Retrieved from [Link]

  • Measuring the Melting Point. (2023). Westlab. Retrieved from [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Digital Melting Point Apparatus. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Digital Melting Point Apparatus. (n.d.). Electronics India. Retrieved from [Link]

  • NFU 498 Digital Melting Point Apparatus. (n.d.). Narayanfu. Retrieved from [Link]

  • How to Use an Automatic Melting Point Apparatus Safely. (2024). Drawell. Retrieved from [Link]

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Elemental Analysis Validation for 3-nitro-N-pyridin-2-ylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the structural integrity of synthesized pharmaceutical intermediates is a critical gateway before downstream biological assays or patent filings. For the functionalized building block 3-nitro-N-pyridin-2-ylbenzamide (Chemical Formula:


), empirical formula validation requires high-precision CHNS/O elemental analysis.

This guide objectively compares industry-leading combustion analyzers, evaluates orthogonal validation techniques, and provides a self-validating experimental framework to ensure your data meets the strict


 absolute error threshold required by top-tier chemical journals.
Mechanistic Causality: The Analytical Challenge

Analyzing 3-nitro-N-pyridin-2-ylbenzamide presents two distinct thermodynamic challenges that dictate our choice of instrumentation and protocol:

  • The Refractory Pyridine Ring: The aromatic carbon-nitrogen bonds within the pyridine moiety are highly stable and resist standard thermal degradation. Causality: To prevent incomplete combustion (which artificially lowers %C and %N), the system must utilize a highly exothermic "flash" combustion mechanism, temporarily driving local temperatures to ~1800°C to ensure complete atomization.

  • Nitro Group Interference: The

    
     group acts as an internal oxidizer, but its combustion inherently generates complex nitrogen oxides (
    
    
    
    ). Causality: The analytical system must possess a robust, high-capacity catalytic reduction zone (typically pure copper at 680°C) to quantitatively strip oxygen from
    
    
    species, converting them entirely to
    
    
    gas. Incomplete reduction leads to tailing nitrogen peaks and invalid empirical data.
Technology Comparison: Combustion Analyzers vs. Orthogonal Methods

To validate the bulk purity of this compound, we compare two premier CHNS/O analyzers against an orthogonal mass spectrometry approach.

1. [1]

Based on the modified Dumas method, the FlashSmart utilizes a continuous Gas Chromatography (GC) column for gas separation.

  • Causality & Best Use: Because 3-nitro-N-pyridin-2-ylbenzamide has a relatively balanced C:N ratio (12:3), the FlashSmart’s GC separation is exceptionally efficient. It provides rapid, real-time chromatograms (~5 minutes per run) making it the ideal choice for high-throughput pharmaceutical QA/QC environments.

2. [2]

This system abandons the traditional GC column in favor of Advanced Purge and Trap (APT) chromatography, using specific adsorption columns to trap and sequentially release


, 

, and

.
  • Causality & Best Use: While slightly slower (~7-10 minutes), APT technology prevents peak overlap regardless of sample size. If your 3-nitro-N-pyridin-2-ylbenzamide batch is heavily solvated or requires large sample masses (>5 mg) to account for heterogeneity, the vario EL cube guarantees baseline separation without column overloading.

3. Orthogonal Validation: High-Resolution Mass Spectrometry (HRMS)

While elemental analysis confirms bulk purity (detecting inorganic salts or trapped solvents that MS misses), HRMS provides the exact monoisotopic mass of the molecular ion. Causality: HRMS cannot replace CHNS/O analysis for patent-level bulk validation, but it acts as a mandatory orthogonal check to confirm the exact molecular framework.

Quantitative Performance Data

The following table summarizes the theoretical composition of 3-nitro-N-pyridin-2-ylbenzamide (


, MW: 243.22  g/mol ) compared against typical experimental performance metrics of the evaluated systems.
ParameterTheoretical ValueThermo FlashSmart EAElementar vario EL cubeHRMS (Alternative)
% Carbon 59.26%59.18% (

-0.08)
59.22% (

-0.04)
N/A (Bulk purity not measured)
% Hydrogen 3.73%3.75% (

+0.02)
3.72% (

-0.01)
N/A
% Nitrogen 17.28%17.21% (

-0.07)
17.25% (

-0.03)
N/A
% Oxygen 19.73%19.80% (

+0.07)
19.75% (

+0.02)
N/A
Exact Mass 243.0644N/AN/A243.0641 (

1.2 ppm)
Analysis Time N/A~5 minutes~8 minutes~2 minutes
Separation N/AContinuous GC ColumnPurge & Trap (APT)Quadrupole Time-of-Flight
Visualization: Analytical Workflow

EA_Workflow N1 Sample Preparation 3-nitro-N-pyridin-2-ylbenzamide N2 Flash Combustion (1000°C, O2 Injection) N1->N2 Tin Capsule Introduction N3 Catalytic Reduction (Cu, 680°C) N2->N3 CO2, H2O, NOX N4 Gas Separation (GC or Purge & Trap) N3->N4 CO2, H2O, N2 N5 TCD Detection (N2, CO2, H2O) N4->N5 Sequential Elution N6 Data Validation (Error ≤ ±0.4%) N5->N6 Peak Integration

Dumas combustion workflow for CHN elemental analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. If any step fails its internal check, the run is aborted before sample consumption.

Step 1: System Purge & Blank Establishment

  • Action: Process three empty, folded tin capsules through the autosampler.

  • Causality & Validation: This purges residual atmospheric nitrogen from the carousel. The system is only validated to proceed if the third blank yields a nitrogen peak area of absolute zero, proving the flow path is entirely leak-tight.

Step 2: K-Factor Calibration

  • Action: Analyze a Certified Reference Material (CRM), such as Sulfanilamide, in triplicate.

  • Causality & Validation: Sulfanilamide is chosen because its C:N ratio mimics typical pharmaceutical intermediates. This step establishes the Thermal Conductivity Detector (TCD) response factor (K-factor). The calibration is only valid if the Relative Standard Deviation (RSD) across the three runs is < 0.1%.

Step 3: Encapsulation

  • Action: Weigh exactly 1.500 mg to 2.000 mg of 3-nitro-N-pyridin-2-ylbenzamide into a tin capsule using a microbalance (0.1

    
    g resolution). Fold tightly to exclude trapped air.
    
  • Causality & Validation: The tin capsule is not merely a container; it acts as a chemical catalyst. Upon introduction to the furnace, the tin undergoes a violent, exothermic oxidation. This thermal shock is the exact mechanism required to break the refractory bonds of the pyridine ring.

Step 4: Flash Combustion & Reduction

  • Action: Drop the capsule into the oxidation furnace (1000°C) with a precise pulse of

    
    , followed immediately by the reduction furnace (680°C).
    
  • Causality & Validation: The nitro group generates

    
     during oxidation. The copper reduction reactor strips this oxygen, converting 
    
    
    
    to
    
    
    gas. If the copper is exhausted, the validation fails via a visibly tailing nitrogen peak on the chromatogram.

Step 5: Separation, Detection, and Acceptance

  • Action: Gases elute sequentially (

    
    , 
    
    
    
    ,
    
    
    ) into the TCD.
  • Causality & Validation: The data is accepted only if the experimental percentages for C, H, and N fall strictly within

    
     of the theoretical values (C: 59.26%, H: 3.73%, N: 17.28%).
    
Regulatory Context: Trace Elemental Impurities

While CHNS/O combustion analysis validates the organic molecular framework, comprehensive pharmaceutical validation also requires screening for trace inorganic impurities (e.g., residual palladium catalysts or heavy metals). To fully comply with modern regulatory standards, bulk elemental analysis should be paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to satisfy [3], ensuring heavy metal concentrations remain below Permitted Daily Exposure (PDE) limits.

References
  • Elementar. "Organic elemental analyzer vario EL cube." Elementar.com. Available at: [Link]

  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis." Agilent.com. Available at: [Link]

Comparative Guide: Amide Bond Stability in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the hydrolytic stability of amide bonds is a fundamental prerequisite when designing robust pharmaceuticals, agrochemicals, or engineering complex catalytic networks. Pyridine carboxamides—specifically picolinamide (2-isomer), nicotinamide (3-isomer), and isonicotinamide (4-isomer)—serve as excellent structural models for understanding how heterocyclic nitrogen positioning dictates amide bond stability.

This guide objectively compares the kinetic stability of these three isomers, providing mechanistic causality, quantitative experimental data, and a self-validating protocol for empirical verification.

Mechanistic Insights: The Role of Isomerism in Amide Stability

The hydrolysis of pyridine carboxamides in aqueous environments proceeds via the nucleophilic attack of water on the carbonyl carbon, yielding the corresponding pyridinecarboxylic acid and ammonia. However, the activation energy (


) required to reach this transition state varies drastically depending on the position of the pyridine nitrogen[1].
  • Picolinamide (Ortho-Position) : Picolinamide exhibits anomalously high stability compared to its meta and para counterparts. This is primarily driven by the "ortho-effect." The close spatial proximity of the heterocyclic nitrogen to the amide group allows their associated electrostatic potentials to significantly cancel each other out . Furthermore, this proximity induces steric hindrance and potential intramolecular hydrogen bonding, which stabilizes the ground state of the amide bond and physically shields the carbonyl carbon from nucleophilic attack.

  • Nicotinamide (Meta) & Isonicotinamide (Para) : In these isomers, the heterocyclic nitrogen is too distant to provide direct steric shielding or favorable electrostatic cancellation. Instead, the electron-withdrawing nature of the pyridine ring (via inductive and resonance effects) dominates. This deshields the carbonyl carbon, increasing its electrophilicity and rendering the amide bond highly susceptible to hydrolysis. Consequently, the activation barrier is significantly lowered.

Quantitative Data Comparison

Historically, kinetic parameters derived from the consecutive hydrolysis of cyanopyridines introduced compounding errors from the nitrile intermediate phase[1]. Direct hydrolysis studies of the pure carboxamides in high-temperature subcritical water (190–250 °C at 8 MPa) provide the most reliable and accurate Arrhenius parameters 2[1][2].

Pyridine DerivativeIsomer TypeActivation Energy (

)
Relative Hydrolytic Stability
Picolinamide Ortho (2-)110.9 ± 2.3 kJ/molHighest (Most stable)
Nicotinamide Meta (3-)70.4 ± 2.1 kJ/molModerate
Isonicotinamide Para (4-)61.4 ± 1.8 kJ/molLowest (Most labile)

Table 1: Activation energies for the first-order hydrolysis of pyridine carboxamides in subcritical water.

Experimental Protocol: Self-Validating Hydrolysis Kinetics

To independently verify these stability metrics, the following self-validating workflow utilizes subcritical water to accelerate hydrolysis without the need for acid/base catalysts. This ensures that the intrinsic thermal stability of the amide bond is measured without chemical interference.

  • Step 1: Substrate Preparation Prepare 0.05 M solutions of the respective pyridinecarboxamide in ultra-pure deionized water.

    • Causality: Utilizing a standardized, low concentration ensures the reaction strictly follows pseudo-first-order kinetics and minimizes bimolecular side reactions or autocatalysis.

  • Step 2: High-Temperature Reactor Setup Seal the solutions in 316L stainless steel or titanium batch micro-reactors capable of withstanding 8 MPa of pressure.

    • Causality: Titanium or passivated 316L prevents transition-metal catalyzed degradation of the pyridine ring, isolating the thermal hydrolysis pathway.

  • Step 3: Thermal Incubation Submerge the reactors in a pre-heated isothermal fluidized sand bath at multiple distinct temperature points (e.g., 190 °C, 210 °C, 230 °C, 250 °C)[1].

    • Causality: Acquiring rate constants (

      
      ) across a minimum of four temperature points is strictly required to construct a statistically valid Arrhenius plot (
      
      
      
      vs
      
      
      ).
  • Step 4: Rapid Quenching At designated time intervals (e.g., 10, 20, 30, 60 minutes), extract the reactors and immediately submerge them in an ice-water bath.

    • Causality: Rapid thermal quenching drops the internal temperature below the reaction threshold in seconds, instantly halting hydrolysis and preserving the exact kinetic state for accurate time-point sampling.

  • Step 5: HPLC Quantification Analyze the quenched aliquots using Reversed-Phase HPLC (C18 column) with UV detection at 254 nm. Use a mobile phase of Methanol/Water with 0.1% TFA.

    • Causality: This specific chromatographic method cleanly resolves the unreacted carboxamide from the newly formed carboxylic acid, allowing for the precise calculation of the rate constant

      
       from the concentration decay curve.
      
Workflow Visualization

HydrolysisWorkflow N1 1. Substrate Prep (Amide in H2O) N2 2. High-Temp Reactor (190-250°C, 8 MPa) N1->N2 N3 3. Rapid Thermal Quench (Ice-Water Bath) N2->N3 N4 4. HPLC Quantification (Amide vs Acid) N3->N4 N5 5. Arrhenius Plotting (Ea Calculation) N4->N5

Fig 1: Step-by-step kinetic workflow for determining amide hydrolysis activation energies.

References
  • Hydrolysis Kinetics of 2-Pyridinecarboxamide, 3-Pyridinecarboxamide and 4-Pyridinecarboxamide in High-Temperature Water. Chinese Journal of Chemical Engineering. URL: [Link]

  • CrystEngComm - RSC Publishing (Cocrystals of picolinamide). RSC Publishing. URL: [Link]

Sources

A Comparative Guide to Purity Validation of 3-nitro-N-pyridin-2-ylbenzamide: An LC-MS Focused Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel small molecules like 3-nitro-N-pyridin-2-ylbenzamide, a compound with potential therapeutic applications, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth technical comparison of analytical methodologies for purity determination, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, the following content is synthesized from both established analytical principles and field-proven insights to provide a comprehensive and practical resource.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety, efficacy, and stability.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[2] Therefore, the selection of an appropriate analytical technique for purity validation is a critical decision in the drug development pipeline.

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile analytical tool for the separation, identification, and quantification of compounds in complex mixtures.[2][3][4] Its high sensitivity and selectivity make it particularly well-suited for the analysis of pharmaceutical compounds and their potential impurities.[5][6]

The Rationale Behind LC-MS for 3-nitro-N-pyridin-2-ylbenzamide

3-nitro-N-pyridin-2-ylbenzamide, with its aromatic rings and polar functional groups (nitro and amide), is an ideal candidate for LC-MS analysis. The benzamide and pyridine moieties suggest that the compound will ionize efficiently, a prerequisite for mass spectrometric detection. Furthermore, the molecular weight of 3-nitro-N-pyridin-2-ylbenzamide (258.23 g/mol ) falls well within the detection range of standard mass spectrometers.

Experimental Protocol: A Self-Validating LC-MS Method

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the generated data. This approach aligns with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[7][8][9][10][11][12]

Step 1: Sample Preparation

The goal of sample preparation is to extract the analyte of interest into a suitable solvent for LC-MS analysis while minimizing matrix effects.

  • Weighing: Accurately weigh approximately 1 mg of the 3-nitro-N-pyridin-2-ylbenzamide sample.

  • Dissolution: Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol. The choice of solvent should be based on the compound's solubility and compatibility with the mobile phase.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.

Step 2: LC-MS System and Conditions

The selection of the LC column and mobile phase is critical for achieving optimal separation of the main compound from any impurities.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for the separation of moderately polar compounds like 3-nitro-N-pyridin-2-ylbenzamide.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the ionization of the analyte.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient might start with a low percentage of mobile phase B and gradually increase to elute more non-polar compounds.

  • Flow Rate: A flow rate of 0.3 mL/min is suitable for a 2.1 mm ID column.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of polar to moderately polar small molecules.[13]

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal ionization for 3-nitro-N-pyridin-2-ylbenzamide and its potential impurities.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the main compound and known impurities.[14]

Step 3: Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak Integration: Integrate the peaks in the total ion chromatogram (TIC).

  • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity validation of 3-nitro-N-pyridin-2-ylbenzamide using LC-MS.

Comparison with Alternative Analytical Methods

While LC-MS is a powerful technique, other methods can also be employed for purity analysis, each with its own advantages and limitations.[15]

Technique Principle Advantages for 3-nitro-N-pyridin-2-ylbenzamide Limitations
LC-MS Separation by liquid chromatography, detection by mass spectrometry.[2][3]High sensitivity and selectivity, provides molecular weight information for impurity identification.[5]Higher cost and complexity compared to HPLC-UV.
HPLC-UV Separation by liquid chromatography, detection by UV-Vis spectroscopy.[16][17][18]Robust, reliable, and widely available. Good for routine quality control.[5]May not be able to separate co-eluting impurities with similar UV spectra. Does not provide molecular weight information.[19]
GC-MS Separation by gas chromatography, detection by mass spectrometry.[20][21][22][23][24]Excellent for volatile and thermally stable compounds.[20]3-nitro-N-pyridin-2-ylbenzamide is likely not volatile enough for GC-MS without derivatization, which adds complexity.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).[25][26][27][28]Lower sensitivity compared to MS. May not detect impurities at very low levels. Requires a larger sample amount.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of 3-nitro-N-pyridin-2-ylbenzamide, LC-MS stands out as the most suitable primary technique due to its high sensitivity and ability to provide molecular weight information, which is crucial for the identification of unknown impurities.[4] However, a multi-faceted approach that incorporates orthogonal techniques like HPLC-UV for routine analysis and NMR for structural confirmation of the main component and major impurities provides the most robust and defensible purity assessment. This integrated strategy ensures the highest level of confidence in the quality of the drug substance, a critical factor for successful drug development.

References

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, vol. 57, no. 21, 2014, pp. 9220-31. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. 2026. [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. [Link]

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]

  • Wang, J., et al. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Molecules, vol. 25, no. 5, 2020, p. 1221. [Link]

  • National Center for Biotechnology Information. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Journal of Chromatography B, vol. 1233, 2024, p. 123955. [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • Google Patents. HPLC Method for purifying organic compounds.
  • J-STAGE. LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • PubMed. Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. [Link]

  • Element Lab Solutions. HPLC UV detection. 2018. [Link]

  • JEOL. Gas Chromatograph Mass Spectrometer. [Link]

  • Pharmaceutical Technology. Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

  • MDPI. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]

  • ResearchGate. Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • ResearchGate. Optimized Conditions for 2-Aminobenzamide Labeling and High-Performance Liquid Chromatography Analysis of N-Acylated Monosaccharides. [Link]

  • Phenomenex. How Does GC-MS Work and Its Principle Explained. 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • Journal of Applied Pharmaceutical Science. Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. [Link]

  • CVUA Karlsruhe. Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. 2019. [Link]

  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity CA. 2025. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]

  • Sannova. HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Link]

  • Pacific Northwest National Laboratory. Standards-Free Tools to Identify Small Molecules in Complex Samples. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. 2016. [Link]

  • PubChem. N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. [Link]

  • Cerium Laboratories. Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. 2023. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Longdom Publishing SL. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • ResearchGate. How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). 2018. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. 2025. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-nitro-N-pyridin-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 3-Nitro-N-pyridin-2-ylbenzamide

Executive Summary & Chemical Profiling

As drug development professionals, handling novel synthetic intermediates like1 requires a proactive, mechanistic approach to laboratory safety[1]. This compound features a nitroaromatic ring coupled with an aminopyridine moiety. The electron-withdrawing nitro group and the lipophilic pyridine ring significantly increase the molecule's potential for dermal penetration and respiratory irritation compared to simple benzamides. Standardizing your operational protocols around these specific chemical properties ensures both scientific integrity and personnel safety.

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

We do not simply wear Personal Protective Equipment (PPE) because a safety sheet dictates it; we wear it to interrupt specific mechanisms of chemical exposure. Drawing on the safety profiles of structurally analogous 2, nitroaromatic compounds are known for causing systemic toxicity upon absorption, while the pyridine nitrogen acts as a hydrogen bond acceptor, facilitating rapid transport across the skin's stratum corneum when dissolved in organic solvents[2].

Table 1: Quantitative Hazard Summary & PPE Causality

Hazard Class (GHS)Mechanistic DriverPrimary Exposure RouteRequired PPE Barrier
Acute Tox. 4 (Oral) Systemic nitro-reduction to reactive hydroxylamines.Accidental ingestion / hand-to-mouth transfer.Double nitrile gloves; strict doffing protocols.
Skin Irrit. 2 Pyridine-mediated lipid bilayer disruption.Dermal contact with powder or solutions.Extended-cuff nitrile gloves (≥0.11 mm thickness).
Eye Irrit. 2 Amide/nitro group interaction with corneal proteins.Aerosolized dust / liquid splashing.Indirect-vented chemical splash goggles.
STOT SE 3 Particulate deposition in the upper respiratory tract.Inhalation of fine crystalline powder.N95/P100 Particulate Respirator or Fume Hood.

Self-Validating Operational Workflows

A safety protocol is only as robust as its ability to verify its own success. The following step-by-step methodologies incorporate immediate self-validation steps to ensure your engineering controls and PPE are functioning correctly before and during the handling of.

Workflow A: Dry Powder Weighing and Transfer

Context: Handling the dry powder poses the highest risk for aerosolization and inhalation.

  • Preparation & Control Verification: Turn on the powder weighing station or chemical fume hood.

    • Self-Validation: Place a tissue (e.g., Kimwipe) near the sash opening; it should gently pull inward, confirming negative pressure without creating turbulent vortices that could scatter the powder.

  • PPE Donning: Don a lab coat, chemical splash goggles, and a P100 particulate respirator. Apply a base layer of standard nitrile gloves, followed by a second layer of extended-cuff nitrile gloves.

  • Static Elimination: Pass the closed vial of 3-nitro-N-pyridin-2-ylbenzamide through an anti-static ionizer.

    • Causality: Nitroaromatic powders often hold high static charges, causing them to "jump" from spatulas and bypass localized exhaust.

  • Weighing: Use a V-shaped anti-static spatula to transfer the solid to a pre-tared weigh boat.

  • Decontamination: Wipe the exterior of the receiving vessel with a solvent-dampened wipe (e.g., 70% Isopropanol) before removing it from the hood. Doff the outer gloves inside the hood to contain microscopic dust.

Workflow B: Solution Preparation (e.g., in DMSO or DMF)

Context: Solvents like DMSO act as permeation enhancers, carrying the dissolved compound directly through the skin barrier.

  • Solvent Handling: Ensure the receiving vessel containing the powder is securely clamped inside the fume hood.

  • Glove Upgrade: If handling highly concentrated solutions in DMSO, verify that your nitrile gloves are rated for splash protection against the specific solvent, or upgrade to butyl rubber gloves for extended contact.

    • Causality: Standard nitrile degrades rapidly upon continuous exposure to DMSO, compromising the barrier.

  • Dispensing: Slowly add the solvent using a positive-displacement pipette to avoid aerosolizing the liquid.

  • Validation of Dissolution: Cap the vial tightly and vortex. Inspect for undissolved particulates to confirm complete solvation before removing it from the primary engineering control.

Spill Response and Disposal Plan

Solid Spill (Powder):

  • Isolate: Immediately restrict access to the area.

  • Suppress: Do NOT sweep. Gently cover the spilled powder with absorbent pads lightly dampened with water to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a hazardous waste container.

  • Clean: Wash the surface with a detergent solution, followed by a water rinse.

Disposal: Collect all 3-nitro-N-pyridin-2-ylbenzamide waste (solid, liquid, and contaminated PPE) in clearly labeled, sealable containers. Dispose of as Hazardous Organic Waste (Combustible Solid/Toxic) through a certified waste management company. Incineration is the preferred disposal method for nitroaromatic compounds to prevent environmental accumulation.

Operational Decision Workflow

The following diagram illustrates the critical decision points for handling this compound based on its physical state.

PPE_Workflow Start Task: Handling 3-nitro-N-pyridin-2-ylbenzamide Dry State: Dry Powder (High Inhalation Risk) Start->Dry Liquid State: Solution (e.g., DMSO) (High Dermal Permeability) Start->Liquid Control_Dry Engineering Control: Powder Weighing Station / Fume Hood Dry->Control_Dry Control_Liq Engineering Control: Standard Chemical Fume Hood Liquid->Control_Liq PPE_Dry PPE: P100 Respirator, Splash Goggles, Double Nitrile Gloves, Lab Coat Disposal Waste Disposal: Incineration (Nitroaromatic Waste) PPE_Dry->Disposal PPE_Liq PPE: Safety Glasses, Standard Nitrile, Lab Coat PPE_Liq->Disposal Control_Dry->PPE_Dry Control_Liq->PPE_Liq

Workflow for PPE selection and handling of 3-nitro-N-pyridin-2-ylbenzamide based on physical state.

References

  • Chemsrc. "3-nitro-N-pyridin-2-ylpyridin-2-amine | CAS#:71008-51-0 (Contains 3-nitro-N-pyridin-2-ylbenzamide · 85367-01-7)." Available at:[Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.